Yuankanin

Catalog No.
S547638
CAS No.
77099-20-8
M.F
C27H30O14
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yuankanin

CAS Number

77099-20-8

Product Name

Yuankanin

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C27H30O14/c1-36-13-6-17-20(14(29)8-16(39-17)11-2-4-12(28)5-3-11)18(7-13)40-27-25(35)23(33)22(32)19(41-27)10-38-26-24(34)21(31)15(30)9-37-26/h2-8,15,19,21-28,30-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1

InChI Key

ZKIXACXWZQFVAB-MUCJXJSVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Yuankanin;

Canonical SMILES

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O

Isomeric SMILES

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O

The exact mass of the compound Yuankanin is 578.1636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity and Structural Information

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is a flavonoid glycoside isolated from Millettia speciosa Champ. The table below summarizes its key chemical characteristics based on analytical data.

Property Description
IUPAC Name (Tentative) Not fully specified in available literature.
Molecular Formula C({22})H({22})O(_{10}) [1]
CAS Registry Number Information not available in search results.
Structure Class Flavone glycoside (O-glycoside) [1]
Glycone Aglycone flavonoid (likely a methoxyflavone) [1]
Glycosidic Linkage O-linked hexose (Glucose) [1]
Major Mass Spectra Fragments Precursor ion [M-H]⁻ at m/z 445.1131; fragment ion at m/z 283 [M-H-162]⁻ (loss of hexose moiety) [1]
Analytical Methods for Identification UHPLC-Q-Exactive Orbitrap-MS, comparison with published MS data and literature [1]

Natural Occurrence and Plant Sources

This compound has been specifically identified in the roots of Millettia speciosa [1]. This compound contributes to the complex chemical profile of the plant, which is rich in various flavonoids, phenolic acids, alkaloids, and polysaccharides [2] [1].

Extraction, Isolation, and Analysis Protocols

The following workflow outlines a standard protocol for extracting and identifying compounds like this compound from Millettia speciosa.

G Start Plant Material (M. speciosa Root) S1 1. Drying and Grinding Start->S1 S2 2. Solvent Extraction S1->S2 S3 3. Filtration and Concentration S2->S3 S4 4. Fractionation and Isolation S3->S4 S5 5. Analytical Characterization S4->S5

Detailed Experimental Methodologies
  • Plant Material Preparation: Roots are cleaned, air-dried, and ground into a fine powder using a mill, often sieved through a 40-mesh sieve [3] [1].
  • Extraction:
    • Maceration: Powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) for a defined period, typically 1-3 days, at room temperature [4].
    • Ultrasound-Assisted Extraction (UAE): A more efficient method where powder is mixed with solvent (e.g., 64% ethanol) and subjected to ultrasonication. Optimal conditions reported are: ultrasonic temperature of 60°C, solid-liquid ratio of 1:20 g/mL, ultrasonic time of 29 min, and ultrasonic power of 400 W [5] [3].
  • Post-Extraction Processing: The extract is filtered (e.g., through Whatman filter paper) and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract [4].
  • Isolation and Purification: The crude extract is fractionated using chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, followed by preparative HPLC to isolate pure compounds [6].
  • Structural Elucidation:
    • Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap-MS): This is a key technique for identification. It provides the accurate mass of the molecule and its fragments, allowing for tentative identification by comparing the data with existing literature [1].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural characterization, isolated compounds are analyzed using 1D and 2D NMR ( [2]H, C, COSY, HSQC, HMBC) [6].

Quantitative Data and Bioactivity

While extensive quantitative data on this compound alone is limited, research on Millettia speciosa extracts rich in flavonoids shows promising bioactivities.

Activity Model/Assay Key Finding Proposed Mechanism / Notes
Antioxidant DPPH, ABTS radical scavenging assays [1] Contributes to overall antioxidant activity of root extract. Correlation analysis identified specific markers; this compound's contribution is part of a synergistic effect [1].
Antidiabetic α-Glucosidase inhibition assay [6] Flavonoids from M. speciosa show significant inhibition. Isolated compounds showed IC₅₀ values ranging from 1.1 to 2.2 µg/mL, indicating strong potential [6].
Anti-inflammatory LPS-induced NO production in RAW 264.7 cells [6] Flavonoids and phenolics suppress NO production. IC₅₀ values for active compounds ranged from 43.9 to 449.5 µg/mL [6].
Regulation of Glycolipid Metabolism In vivo studies in obese/diabetic mice [7] [3] Extract reduces body weight gain, blood glucose, and inflammatory markers. Linked to inhibition of hypothalamic NF-κB signaling and modulation of the IRS2/PI3K/Akt/GLUT4 pathway [7] [3].

Pharmacological Potential and Mechanism

The potential pharmacological effects of this compound and other flavonoids from M. speciosa are linked to several key mechanisms, particularly for metabolic syndrome.

G HFHSD High-Fat/High-Sugar Diet HypInflammation Hypothalamic Inflammation HFHSD->HypInflammation IKKβ_NFκB IKKβ/NF-κB Pathway Activation HypInflammation->IKKβ_NFκB InsulinResistance Systemic Insulin Resistance IKKβ_NFκB->InsulinResistance MSOE M. speciosa Extract/ Flavonoids Inhibit Inhibits MSOE->Inhibit e.g., Formononetin Improves Improves MSOE->Improves e.g., via IRS2/PI3K/Akt/GLUT4 Inhibit->IKKβ_NFκB Improves->InsulinResistance

References

Yuankanin isolation and purification

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources of Yuankanin

This compound is a flavonoid compound found in several plants, primarily within the Thymelaeaceae family. The table below summarizes the plant species known to contain this compound.

Plant Source Family Specific Plant Part (where specified)
Daphne genkwa [1] [2] Thymelaeaceae Herbs [1] [2]
Daphne feddei [3] [4] Thymelaeaceae Information Missing
Daphne gnidium [3] [4] Thymelaeaceae Information Missing
Gnidia involucrata [3] [5] Thymelaeaceae Aerial parts [3] [5]
Struthiola argentea [4] [1] [2] Thymelaeaceae Information Missing
Wikstroemia genkwa [6] Thymelaeaceae Information Missing

Chemical and Physical Properties

For identification and handling in the laboratory, here are the key physicochemical characteristics of this compound.

Property Description
IUPAC Name 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [3]
Molecular Formula C₂₇H₃₀O₁₄ [3] [5] [4]
Molecular Weight 578.52 g/mol [3] [5] [4]
CAS Number 77099-20-8 [3] [5] [4]
Purity ≥98% (as available from commercial suppliers for research) [3] [4]
Physical Form White to off-white solid powder [3]
Solubility Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [1] [2]

Quantitative Analysis in Plants

If you are working with plant material, knowing the approximate concentration can help guide your extraction scale. The following data was obtained from a study on Korean Wikstroemia genkwa.

Flavonoid Compound Average Concentration (μg/mL) in *Wikstroemia genkwa*
Luteolin 7-O-glucoside (L7OG) 766.94 ± 191.72 [6]
This compound 562.64 ± 76.90 [6]
Hydroxygenkwanin 343.48 ± 108.23 [6]
Genkwanin 28.48 ± 8.27 [6]

> Note: These values are based on three independent replicates and represent concentrations in the extract solution, not in the raw plant material [6].

A Generalized Workflow for Isolation

Although a detailed protocol for this compound is not available, the general process for isolating such compounds from plant material typically involves extraction with organic solvents followed by chromatographic purification. The diagram below outlines this common workflow.

G cluster_0 Key Techniques from Literature Start Dried and Ground Plant Material Step1 Extraction with Methanol (MeOH) Start->Step1 Step2 Concentration (Rotary Evaporation) Step1->Step2 Step3 Liquid-Liquid Partition (e.g., n-Butanol/Water) Step2->Step3 Step4 Bioassay-Guided Fractionation Step3->Step4 Step5 Chromatographic Purification (e.g., Flash, HPLC) Step4->Step5 Active Fractions T1 Bioassay-Guided Isolation (Ref: Phytochemistry, 2008) Step6 Isolation of This compound Step5->Step6 T2 UPLC-UV Quantitative Analysis (Ref: Plants, 2025) Step7 Structural Elucidation (NMR, MS) Step6->Step7

The workflow for isolating natural products like this compound typically involves extraction and multiple purification steps [6] [4] [1].

Research Context and Further Directions

  • Chemotaxonomic Importance: this compound serves as a diagnostic marker to distinguish between closely related species. For instance, its exclusive presence in Wikstroemia genkwa helps differentiate it from Wikstroemia ganpi, which lacks this compound [6].
  • Reported Bioactivity: this compound has demonstrated anthelmintic activity (activity against parasitic worms) in bioassay-guided studies [4] [1] [2]. It is also listed as a component of the traditional Chinese medicine "Zushima Tablet," used for treating rheumatoid arthritis [7].
  • Starting Point for Protocols: The mention of "bioassay-guided isolation" in several sources [4] [1] [2] is a crucial clue. This is a standard methodology in natural product chemistry where each fraction obtained during purification is tested for a desired biological activity, guiding researchers toward the active compound.

To move forward with practical laboratory work, I suggest you:

  • Consult Specialized Databases: Search for the full text of the 2008 Phytochemistry paper cited in the biological activity descriptions [4] [1] [2], as it may contain more detailed experimental procedures from the isolation of this compound from Struthiola argentea.
  • Adapt General Methods: Use well-established general protocols for the extraction and purification of flavonoids, applying them to the plant sources listed above.

References

Chemical Profile & Traditional Medicine Context

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is a flavone identified in specific plants of the Thymelaeaceae family, particularly in the genus Wikstroemia. The table below summarizes its core chemical and taxonomic context.

Property Description
Chemical Class Flavonoid; specifically, a 5-diglycoside derivative of genkwanin [1].
Chemotaxonomic Role Serves as a diagnostic marker to distinguish Wikstroemia genkwa from other closely related species like W. ganpi [1].
Primary Source Aerial parts (leaves) of Wikstroemia genkwa (also referred to as Daphne genkwa) [1].
Quantitative Data In W. genkwa, concentrations can reach 562.64 ± 76.90 μg/mL (in leaf extract), making it one of the predominant flavonoids in the plant [1].

This compound's primary documented role is in chemotaxonomy, where its presence or absence helps clarify the classification of botanically ambiguous plants in traditional medicine [1]. Its close structural relationship to genkwanin is significant, as genkwanin and its glycosides have demonstrated anti-diabetic properties in preclinical research [2].

Biological Activity & Potential Mechanism

Recent studies suggest that this compound, as a genkwanin glycoside, may contribute to improved glucose homeostasis. The proposed mechanism, based on research on a plant extract containing genkwanin glycosides, is illustrated below.

G PlantExtract Phaleria nisidai Extract (Contains Genkwanin Glycosides) PKC PKC Activation PlantExtract->PKC ERK ERK1/2 Phosphorylation PKC->ERK GLUT1 ↑ GLUT1 Expression & Translocation ERK->GLUT1 GlucoseUptake Stimulated Glucose Uptake (in Adipocytes) GLUT1->GlucoseUptake InsulinSensitivity Improved Systemic Insulin Sensitivity GlucoseUptake->InsulinSensitivity

Proposed signaling pathway for genkwanin glycosides (like this compound) stimulating glucose uptake in adipocytes, based on in vitro and in vivo models [2].

Experimental Research & Data

The most detailed experimental data comes from studies on a related traditional medicine and its active components.

Quantitative Analysis Protocol

The methodology for identifying and quantifying this compound in plant samples is well-established, as summarized below.

Step Description
1. Sample Preparation Plant material is refluxed with water, filtered, concentrated, and diluted with methanol before membrane filtration [3] [1].
2. Chromatography UPLC-UV with an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm). Mobile phase: 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile, with gradient elution [3] [1].
3. Quantification Detection via UV or mass spectrometry. The method shows excellent linearity (R² > 0.999), precision (RSD < 1.1%), and high accuracy (95.9%-104.3%) [1].
In Vivo & In Vitro Efficacy Data

Research on Phaleria nisidai leaf extract (PNe), in which genkwanin glycosides are the major active compounds, provides evidence for the proposed mechanism:

  • In Vivo Effect: Dietary supplementation with PNe in diet-induced obese mice improved insulin sensitivity and enhanced glucose uptake into adipose tissues, without affecting body weight [2].
  • In Vitro Mechanism: In murine and human adipocytes, PNe treatment triggered glucose uptake by upregulating the insulin-independent glucose transporter GLUT1, through a signaling pathway involving PKC and ERK1/2 [2]. Furthermore, the aglycone genkwanin was found to improve insulin resistance to a comparable extent as metformin in a mouse model [2].

Research Gaps and Future Directions

While the existing data is promising, several key areas require further investigation to define this compound's therapeutic potential:

  • Isolated Compound Studies: Most functional data is from complex plant extracts. The specific efficacy and potency of purified this compound itself remain to be confirmed [2] [1].
  • Direct Target Identification: The initial target(s) of this compound and other genkwanin glycosides in the signaling cascade are not yet known. A genome-wide pan-GPCR screening platform has been proposed as a strategy to identify targets for complex traditional medicine compounds [4].
  • ADME and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and safety profile of this compound are lacking and are essential for drug development [2].

References

Yuankanin Phytochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physicochemical and structural data for Yuankanin.

Property Description
IUPAC Name 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1]
Molecular Formula C₂₇H₃₀O₁₄ [1] [2]
Molecular Weight 578.5 g/mol [1] [2]
CAS Registry Number 77099-20-8 [1] [2]
Chemical Classification Flavonol glycoside; specifically, a genkwanin-5-bioside [1] [2]
Sugar Moieties Composed of xylose and glucose units [2]
Appearance White to off-white solid powder [2]
Solubility Soluble in DMSO [1] [2]
Storage Conditions Dry, dark and at 0 - 4°C for short term or -20°C for long term [1]
Canonical SMILES COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O [1]

Biological Sources and Chemotaxonomic Role

This compound has been identified in several plant species within the Thymelaeaceae family, and its presence serves as an important chemotaxonomic marker [1] [2].

  • Plant Sources: It has been reported in Gnidia involucrata, Daphne feddei, Daphne gnidium, and Wikstroemia indica [1] [3] [2].
  • Chemotaxonomic Significance: Research on Korean Daphne and Wikstroemia species shows that this compound, along with other flavonoids like luteolin 7-O-glucoside and genkwanin, can help clarify taxonomic boundaries. Its exclusive presence in Wikstroemia genkwa distinguishes it from the closely related W. ganpi [4]. This makes flavonoid fingerprinting a valuable tool for classifying morphologically ambiguous species [4].

Biosynthetic Pathway

The biosynthesis of this compound in Daphne species involves a multi-step enzymatic process originating from the phenylpropanoid pathway [1].

yuankanin_biosynthesis This compound Biosynthetic Pathway from Phenylalanine Phenylalanine Malonyl-CoA Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid Phenylalanine Ammonia Lyase (PAL) p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Cinnamate 4-Hydroxylase (C4H) p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4-Coumarate:CoA Ligase Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Chalcone Synthase (CHS) + 3 Malonyl-CoA Flavanone Flavanone Chalcone->Flavanone Chalcone Isomerase (CHI) Flavone Flavone Flavanone->Flavone Flavone Synthase (FNS) Genkwanin Genkwanin Flavone->Genkwanin O-Methyltransferase (Regioselective Methylation) This compound This compound Genkwanin->this compound UDP-Glycosyltransferases (Sequential Glycosylation) Malonyl_CoA Malonyl-CoA

The pathway begins with the amino acid phenylalanine. Key steps include the formation of the central flavanone structure, its conversion to the flavone genkwanin, and final glycosylation to produce this compound [1].

Potential Bioactivities and Related Compounds

This compound is part of a group of bioactive flavonoid glycosides.

  • Bioactivity Context: While detailed mechanistic studies on this compound specifically are limited in the provided search results, its aglycone (genkwanin) has demonstrated significant bioactivity. A 2025 study reported that genkwanin glycosides from Phaleria nisidai exhibit anti-diabetic potential by improving insulin sensitivity and facilitating glucose uptake into adipose tissue, with effects comparable to metformin in a mouse model [5]. The activity is linked to the upregulation of GLUT1 protein expression in adipocytes via PKC-ERK1/2 signaling [5].
  • Co-occurring Metabolites: In its natural sources, this compound is often found alongside other specialized metabolites. In Gnidia involucrata, these include [1]:
    • Benzophenone glycosides
    • C-glycosyl flavones (e.g., vitexin, isovitexin)
    • Daphnane-type diterpenes
    • Lignans and coumarins (also found in Wikstroemia species [3])

Experimental Research Workflow

For researchers aiming to isolate and study this compound from plant material, a typical bioactivity-guided fractionation workflow can be employed, as exemplified in recent studies [5].

research_workflow Bioactivity-Guided Fractionation Workflow Plant_Material Plant Material (e.g., Leaves, Rhizomes) Crude_Extract Crude_Extract Plant_Material->Crude_Extract Solvent Extraction (e.g., 95% Ethanol) Fractions Fractions Crude_Extract->Fractions Liquid-Liquid Partition (Petroleum Ether, EtOAc, n-BuOH) Active_Fraction Active_Fraction Fractions->Active_Fraction Bioassay Screening (e.g., Glucose Uptake) Isolated_Compounds Purified this compound Active_Fraction->Isolated_Compounds Chromatography (Silica Gel, RP-18, Sephadex) Structural_ID Structural Elucidation Isolated_Compounds->Structural_ID Spectroscopic Analysis (NMR, MS) Mechanism_Study Mechanism of Action Studies Structural_ID->Mechanism_Study In vitro & In vivo Assays

This workflow involves sequential extraction, fractionation guided by biological activity assays, chromatographic purification, structural elucidation, and finally, detailed mechanistic studies [3] [5].

Research Applications and Notes

  • Drug Discovery: this compound and its aglycone, genkwanin, represent promising starting points for developing therapies for Type 2 Diabetes mellitus, particularly in targeting insulin resistance [5].
  • Chemical Standardization: this compound can serve as a marker compound for the standardization of herbal extracts from Thymelaeaceae family plants, ensuring quality and consistency [4] [1].
  • Important Note: this compound is intended for research use only and is not designed for human therapeutic or veterinary applications [1].

References

Spectroscopic and Analytical Data for Yuankanin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and available data for Yuankanin (Genkwanin-5-O-primeveroside) from the search results.

Property Type Details
CAS Registry Number 77099-20-8 [1] [2]
Molecular Formula C₂₇H₃₀O₁₄ [1] [2]
Molecular Weight 578.52 g/mol [1] [2]
IUPAC Name 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1]
SMILES O(C1=C2C(OC(=CC2=O)C3=CC=C(O)C=C3)=CC(OC)=C1)[C@@H]4OC@HC@@HC@HCO5)C@@HC@H[C@H]4O [1] [2]
InChI Key ZKIXACXWZQFVAB-MUCJXJSVSA-N [1]
Spectroscopic Techniques Reported ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry) [3]
Chromatographic Methods UPLC-UV (Ultra-Performance Liquid Chromatography with Ultraviolet detection) [4]

Detailed Experimental Context and Protocols

The search results provide context on how this compound has been isolated and analyzed in recent research.

  • Isolation and NMR Analysis: In a study on Struthiola argentea, this compound was isolated as a white insoluble material at the interface of CH₂Cl₂ partitions during a bioassay-guided fractionation. The researchers confirmed its identity through HRMS and ¹H NMR data, noting that the only previous ¹H NMR data was from a 1973 report of the TMS derivative [3].
  • UPLC-UV Quantification Method: A 2025 chemotaxonomic study detailed a validated method for simultaneously quantifying this compound and five other flavonoids [4]. The key parameters are summarized below.
Parameter Specification
Instrumentation UPLC-UV (Ultra-Performance Liquid Chromatography) [4]
Column Not specified for this study [4]
Mobile Phase Gradient elution with Acetonitrile and Distilled Water [4]
Run Time 40 minutes [4]
Validation Excellent linearity (R² > 0.999), high precision (RSD < 1.1%), high accuracy (95.9% to 104.3%) [4]

Biological Activity and Context

This compound is a genkwanin-5-bioside, where the sugar moiety is composed of xylose and glucose (a primeveroside) [1] [2]. Its biological activities and natural sources provide context for its study.

  • Reported Bioactivities:
    • Anthelmintic Activity: Shows activity against the parasitic worm Haemonchus contortus [3] [2].
    • Potential Glucoregulatory Role: As a glycoside of genkwanin, it is identified as one of the major active compounds in Phaleria nisidai leaf extract, which improves glucose homeostasis and insulin sensitivity [5].
  • Natural Sources: this compound has been isolated from several plants in the Thymelaeaceae family, including:
    • Struthiola argentea [3]
    • Daphne genkwa [6] [4]
    • Daphne feddei and Daphne gnidium [1] [2]
    • Gnidia involucrata [1]
    • Aquilaria sinensis (leaves) [7]

Signaling Pathway of the Aglycone Core

While the search results do not detail a specific pathway for this compound itself, they describe a mechanism for its aglycone (genkwanin). The diagram below illustrates how genkwanin facilitates glucose uptake in adipocytes.

G Genkwanin facilitates glucose uptake in adipocytes via PKC-ERK1/2 signaling and GLUT1 upregulation. Genkwanin Genkwanin PKC PKC Genkwanin->PKC Activates ERK1_2 ERK1_2 PKC->ERK1_2 Phosphorylates GLUT1_Expr GLUT1 Expression & Translocation ERK1_2->GLUT1_Expr Glucose_Uptake Increased Glucose Uptake GLUT1_Expr->Glucose_Uptake Hyperglycemia Reduced Systemic Glucose Load Glucose_Uptake->Hyperglycemia Insulin_Sensitivity Improved Insulin Sensitivity Hyperglycemia->Insulin_Sensitivity

This mechanism is independent of the insulin-signaling pathway, which is often impaired in insulin resistance, suggesting a promising therapeutic angle [5].

Summary and Research Considerations

The provided data provides a solid foundation for your research on this compound. Here are some key points and suggestions for next steps:

  • The CAS number and structural identifiers are confirmed, which are crucial for database searches.
  • The UPLC-UV method is well-validated and can be adapted for your own quantitative analysis.
  • The most significant data gap is the absence of the raw ¹H and ¹³C NMR chemical shift values in the accessible content of these papers.

To obtain the complete spectral data, I suggest you:

  • Use the CAS Number (77099-20-8) to search specialized databases like Reaxys or SciFinder.
  • Access the full text of the 2008 Phytochemistry article [3], as it likely contains the detailed NMR data in its "Section 4".

References

Chemical Profile of Yuankanin

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is identified as a genkwanin-5-bioside, where the sugar moiety consists of xylose and glucose [1]. The table below summarizes its core physicochemical properties:

Property Value
Chemical Name 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1]
Molecular Formula C₂₇H₃₀O₁₄ [1]
Molecular Weight 578.52 g/mol [1]
CAS Number 77099-20-8 [1]
Appearance White to off-white solid powder [1]
LogP -1.4 [1]
Hydrogen Bond Donors 7 [1]
Hydrogen Bond Acceptors 14 [1]

It can be extracted from the aerial parts of plants like Gnidia involucrata, Daphne feddei, and Daphne gnidium (Thymelaeaceae family) [1].

Pharmacological Potential of Genkwanin Glycosides

While direct studies on this compound are scarce, high-quality research highlights the significant anti-diabetic potential of its aglycone, genkwanin, and related glycosides extracted from Phaleria nisidai (PNe) [2].

  • Improved Glucose Homeostasis: In diet-induced obese male mice, dietary supplementation with PNe improved insulin sensitivity, reduced fasting insulin levels, and enhanced glucose uptake into adipose tissue deposits, specifically inguinal white adipose tissue (iWAT) [2].
  • Cellular Mechanism of Action: In vitro studies on murine and human adipocytes showed that PNe and its active compounds facilitate glucose disposal. This occurs primarily by upregulating the expression of the insulin-independent glucose transporter 1 (GLUT1) through the PKC-ERK1/2 signaling pathway [2].
  • Efficacy Comparable to Metformin: The aglycone genkwanin was found to be a primary active principle. It was shown to improve insulin resistance to an extent comparable to the widely prescribed anti-diabetic drug, metformin [2].

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed signaling pathway and experimental workflow through which genkwanin glycosides from PNe extract exert their glucoregulatory effects, based on the findings from the research [2].

G PNe PNe GenkwaninGlycosides GenkwaninGlycosides PNe->GenkwaninGlycosides PKC_ERK_Pathway PKC_ERK_Pathway GenkwaninGlycosides->PKC_ERK_Pathway GLUT1_Upregulation GLUT1_Upregulation PKC_ERK_Pathway->GLUT1_Upregulation GlucoseUptake GlucoseUptake GLUT1_Upregulation->GlucoseUptake InsulinResistance Improved Insulin Sensitivity GlucoseUptake->InsulinResistance InVivo In Vivo (DIO Mice) InVivo->PNe InVitro In Vitro (Adipocytes) InVitro->GenkwaninGlycosides

Research model of genkwanin glycosides' anti-diabetic action.

References

UHPLC-Q-Exactive Orbitrap-MS Analysis of Natural Products: Application Notes and Protocols for Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ultra-High-Performance Liquid Chromatography coupled with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap/MS) has become an indispensable analytical platform in modern phytochemical analysis and drug development due to its high resolution, accurate mass measurement, and sensitivity. This technology is particularly valuable for characterizing complex natural product mixtures, identifying bioactive constituents, and conducting quantitative analysis of trace compounds in challenging matrices. The following application notes and protocols provide detailed methodologies for applying this technique to natural product analysis, using specific research applications as models that can be adapted for compounds like Yuankanin.

Instrumentation and Operating Principles

System Configuration

The UHPLC-Q-Exactive Orbitrap/MS system consists of several integrated components. The UHPLC system (e.g., Vanquish Duo UHPLC system or equivalent) is typically configured with a thermostatted autosampler, binary or quaternary pumps, and a column compartment capable of maintaining precise temperature control [1]. The mass spectrometer is equipped with an Electrospray Ionization (ESI) source and an Orbitrap mass analyzer, providing high-resolution accurate-mass (HRAM) measurements. For comprehensive data acquisition and processing, the system utilizes software such as Xcalibur (Thermo Scientific) [2] [3].

Mass Spectrometry Operating Parameters

Optimal mass spectrometry parameters must be carefully established for different analytical applications. The following table summarizes typical instrument parameters for natural product analysis:

Table 1: Typical UHPLC-Q-Exactive Orbitrap/MS Operating Parameters

Parameter Positive Mode Negative Mode Notes
Spray Voltage 3.8 kV [1] 3.2 kV [1] Or 3.0 kV [2]
Sheath Gas Flow 35 arb [1] 35 arb [1] Or 40 μL/min [2]
Auxiliary Gas Flow 15 arb [1] 15 arb [1] Or 10 μL/min [2]
Capillary Temperature 350°C 350°C Consistent across studies [2] [1]
Mass Range 80-1200 m/z [1] 80-1200 m/z [1] Or 100-1500 m/z [2]
Scan Mode Full MS/ddMS² Full MS/ddMS² Data-dependent MS² acquisition

Chromatographic Optimization Protocols

Column Selection and Temperature

Column selection critically impacts separation efficiency. For phenolic compounds like proanthocyanidins, the Waters ACQUITY UPLC HSS T3 column (a type of C18 column with high-strength silica) has demonstrated excellent peak shape and resolution without tailing phenomena [2] [3]. Alternative columns include the Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.8 μm) successfully used for analyzing complex herbal formulations like Compound Licorice Tablets [1]. The column temperature is typically maintained at 35°C [1] to ensure retention time stability and optimal separation efficiency.

Mobile Phase Composition and Gradient Optimization

Mobile phase composition significantly affects ionization efficiency and chromatographic separation. Based on optimized methods:

  • Aqueous Phase: Ultrapure water containing 0.1% formic acid (LC-MS grade) [2] [3]
  • Organic Phase: Acetonitrile containing 0.1% formic acid (LC-MS grade) [2] [3]
  • Flow Rate: 0.2 mL/min for optimal peak resolution [2] or 0.3 mL/min for faster analysis [1]

Table 2: Representative Gradient Elution Program for Natural Product Analysis

Time (min) Aqueous Phase (%) Organic Phase (%) Notes
0.0 98 2 Initial conditions [3]
5.0 95 5 [3]
15.0 90 10 [3]
20.0 85 15 [3]
24.0 70 30 [3]
25.0 0 100 Column wash [3]
27.0 0 100 Column wash [3]
27.1 98 2 Re-equilibration [3]
30.0 98 2 Re-equilibration [3]

Sample Preparation Techniques

Plant Material Extraction

For persimmon fruit flesh analysis, proanthocyanidins were successfully extracted using this optimized protocol [2] [3]:

  • Grinding: 1.0 g of persimmon fruit flesh sample ground in liquid nitrogen
  • Extraction: Extracted with 5 mL of 70% acetone (containing 0.1% ascorbic acid) for 2 h under dark conditions at 25°C
  • Centrifugation: Centrifuged at 5000× g for 10 min at 25°C
  • Partitioning: Supernatant mixed with 5 mL of chloroform for purification [2] [3]
Herbal Formulation Preparation

For complex herbal formulations like Compound Licorice Tablets or Danggui-Shaoyao-San:

  • Extraction: Herbs refluxed with 10 volumes of water for 1 hour, then repeated with 8 volumes of water [1]
  • Concentration: Combined filtrate concentrated by rotary evaporation at 50°C [1]
  • Lyophilization: Concentrate lyophilized and stored at -20°C until analysis [1]
  • Reconstitution: Lyophilized powder diluted in water to appropriate concentration (e.g., 100 ng/mL) [1]
Biological Sample Preparation

For serum samples from pharmacokinetic studies:

  • Protein Precipitation: Serum mixed with three volumes of acetonitrile [1]
  • Centrifugation: Centrifuged at 12,000 rpm for 15 min at 4°C [1]
  • Concentration: Supernatant dried under nitrogen gas [1]
  • Reconstitution: Samples redissolved in 100 μL methanol [1]
  • Enrichment: Fivefold enrichment through secondary centrifugation [1]

Method Validation Parameters

Rigorous method validation is essential for generating reliable quantitative data. The following validation parameters were established for persimmon proanthocyanidin analysis demonstrating method reliability [2] [3] [4]:

Table 3: Method Validation Parameters for Proanthocyanidin Analysis

Validation Parameter Results Acceptance Criteria
Intra-day Precision (RSD) 1.14% to 2.36% <5%
Inter-day Precision (RSD) 1.03% to 2.92% <5%
Stability (RSD) <5% <5%
Recovery Rate 94.43% to 98.59% 90-110%
Recovery RSD <5% <5%

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow for natural product analysis using UHPLC-Q-Exactive Orbitrap-MS:

workflow UHPLC-Q-Exactive Orbitrap-MS Analytical Workflow Start Sample Collection (Plant/Herbal/Biological) Prep Sample Preparation (Extraction & Purification) Start->Prep Analysis UHPLC-Q-Exactive Orbitrap/MS Analysis Prep->Analysis DataProcessing Data Acquisition & Processing (Xcalibur) Analysis->DataProcessing Identification Compound Identification & Quantification DataProcessing->Identification Validation Method Validation Identification->Validation

Data Processing and Compound Identification

Data Acquisition Strategies

Effective data acquisition employs multiple scanning techniques:

  • Full MS Scan: Provides accurate mass measurements for elemental composition determination
  • Data-Dependent MS² (ddMS²): Automatically selects precursor ions for fragmentation
  • Parallel Reaction Monitoring (PRM): Targeted analysis for specific compounds of interest [5]
Compound Identification Workflow

Compound identification follows a systematic approach:

  • Accurate Mass Measurement: Determine elemental composition with <5 ppm mass accuracy
  • Fragmentation Pattern Analysis: Interpret MS/MS spectra for structural information
  • Database Searching: Compare with spectral libraries (e.g., mzCloud, HMDB)
  • Reference Standard Comparison: Confirm identity using authentic standards when available [6] [1]

Application in Natural Product Analysis

Profiling Complex Mixtures

The high resolution and sensitivity of UHPLC-Q-Exactive Orbitrap/MS enables comprehensive profiling of complex natural product mixtures. In Compound Licorice Tablets, this technology identified 59 components including alkaloids, flavonoids, triterpenoid saponins, coumarins, and phenolic acids [6]. Similarly, analysis of Danggui-Shaoyao-San identified 73 chemical constituents in the aqueous extract and 39 compounds in drug-containing serum [1].

Quantitative Analysis of Trace Compounds

The technique excels at quantifying challenging compounds present at trace levels. In persimmon analysis, it successfully quantified gallocatechin gallate (GCG), which was previously difficult to measure due to its trace amounts (approximately 1.4 μg/100 g dry weight) and similarity to its enantiomer EGCG [2] [3] [4]. This demonstrates the method's specificity and sensitivity for complex analytical challenges.

Troubleshooting and Technical Notes

  • Peak Tailing: Can be minimized using T3 chromatographic columns with high-strength silica and optimized mobile phase acid content [2]
  • Ion Suppression: Reduce through adequate sample cleanup and proper dilution factors
  • Retention Time Shift: Maintain consistent column temperature and mobile phase pH
  • Sensitivity Issues: Check ESI source cleanliness, optimize sheath and auxiliary gas flows

Conclusion

The UHPLC-Q-Exactive Orbitrap/MS platform provides a powerful solution for comprehensive analysis of natural products, from qualitative profiling to precise quantification. The protocols detailed in these application notes demonstrate robust methodologies that can be adapted for various natural compounds, including this compound. The exceptional resolution, mass accuracy, and sensitivity of this technology make it particularly valuable for drug development applications where characterization of complex mixtures and quantification of trace constituents are essential for understanding therapeutic potential and ensuring product quality.

References

Comprehensive Application Notes and Protocols for Yuankanin Identification in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Yuankanin

This compound is a flavonoid glycoside identified in several plant species, particularly within the Thymelaeaceae family, which includes genera like Wikstroemia and Daphne. It is recognized for its potential as a chemotaxonomic marker, helping to clarify taxonomic relationships between species, such as the distinction between the genera Daphne and Wikstroemia [1] [2]. From an application perspective, this compound-containing plant extracts have been investigated for their anti-inflammatory properties and used in traditional medicines, such as the Zushima tablet for rheumatoid arthritis [3]. The accurate identification of this compound is therefore crucial for quality control of herbal medicines and for chemotaxonomic studies.

Chemical Profile and Occurrence

This compound is a 5-diglycoside derivative of genkwanin, which itself is a methylated form of the flavone apigenin [1]. The compound has been isolated from the rhizomes of Wikstroemia indica and serves as a characteristic component for this species [2].

The table below summarizes the documented occurrence and concentration of this compound in various plant species:

Plant Species Plant Family Plant Part Reported Concentration (Mean ± SD) Identification Method Reference
Wikstroemia genkwa Thymelaeaceae Not Specified 562.64 ± 76.90 μg/mL (in extract) UPLC-UV [1]
Wikstroemia indica Thymelaeaceae Rhizome Detected (Concentration not quantified) Isolation and NMR [2]
Millettia speciosa Leguminosae Root (Radix) Detected (Concentration not quantified) UHPLC-Q-Exactive Orbitrap-MS [4]

Analytical Techniques for Identification and Characterization

The identification of this compound in complex plant matrices relies primarily on advanced chromatographic separation coupled with high-resolution mass spectrometry.

Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) Conditions

The following chromatographic conditions have been successfully used for the separation of this compound and analogous compounds:

  • Chromatography System: UPLC (e.g., UltiMate 3000) or UHPLC system.
  • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [5] [4]. This column is particularly suitable for the analysis of complex plant extracts.
  • Column Temperature: 35-40°C [5] [4].
  • Mobile Phase:
    • A: 0.1% (v/v) Formic acid in water [5] [4].
    • B: 0.1% (v/v) Formic acid in acetonitrile [5].
  • Gradient Elution Program: | Time (min) | % Mobile Phase B | Elution Mode | | :--- | :--- | :--- | | 0 - 3.5 | 15% | Isocratic/Hold | | 3.5 - 6.0 | 15% → 30% | Linear Gradient | | 6.0 - 12.0 | 30% → 70% | Linear Gradient | | 12.0 - 12.5 | 70% | Isocratic/Hold | | 12.5 - 18.0 | 70% → 100% | Linear Gradient |
  • Flow Rate: 0.4 mL/min [5].
  • Injection Volume: 5 μL [5].
Mass Spectrometric (MS) Detection Conditions

High-resolution mass spectrometry, particularly Orbitrap technology, is recommended for the tentative identification of this compound.

  • MS Platform: UPLC-Orbitrap-MS or UHPLC-Q-Exactive Orbitrap-MS [5] [4].
  • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes to maximize the detection of different compounds [5].
  • Data Acquisition: Full-scan MS and data-dependent MS/MS (dd-MS²) to obtain accurate mass measurements for molecular ions and fragment ions.

The typical workflow for the identification of this compound and related flavonoids using this technique is summarized below.

cluster_1 UPLC Conditions cluster_2 MS Analysis Start Plant Extract Sample A UPLC/UHPLC Separation Start->A B ESI Mass Spectrometry A->B Col HSS T3 Column Temp Temperature: 40°C Grad Gradient Elution C Data Processing B->C Mode Positive/Negative Mode HR High-Resolution Scanning Frag MS/MS Fragmentation D Tentative Identification C->D

Structural Confirmation Techniques

For definitive confirmation of this compound's structure, especially in the case of a novel isolation, the following methods are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The isolation and full structural elucidation of this compound from Wikstroemia indica was achieved using NMR spectroscopy (1H NMR, 13C NMR) [2]. This remains the gold standard for unambiguous structural confirmation.
  • Reference Standard Comparison: The ideal method for quantitative analysis is to compare the retention time and MS/MS spectrum of the peak in the plant extract with that of an authentic this compound standard.

Detailed Protocols

Protocol 1: Sample Preparation for UPLC-MS Analysis

This protocol is adapted from methods used for the analysis of complex traditional medicine formulas [5].

  • Extraction:
    • Reduce the air-dried plant material to a fine powder.
    • Weigh a representative sample (e.g., 1.0 g) into a conical flask.
    • Add a suitable extraction solvent (e.g., 10 mL of 70% methanol in water).
    • Sonicate the mixture for 30-45 minutes at room temperature.
    • Centrifuge the extract at 10,000 × g for 10 minutes.
  • Preparation:
    • Transfer the supernatant to a volumetric flask.
    • Dilute the extract to volume with the extraction solvent.
    • Pass the solution through a 0.22 μm microporous membrane filter into a vial for UPLC-MS analysis.
Protocol 2: Quantitative Analysis via UPLC-UV

This protocol is based on the quantitative chemotaxonomic study of Korean Daphne and Wikstroemia species [1].

  • Calibration Curve:
    • Prepare a series of standard solutions of this compound at a minimum of five different concentrations.
    • Inject each standard solution and record the peak area.
    • Plot a calibration curve of peak area versus concentration. The method should demonstrate excellent linearity (R² > 0.999) [1].
  • Validation:
    • Precision: Assess intra-day and inter-day precision (Relative Standard Deviation, RSD), which should be below 1.1% [1].
    • Accuracy: Determine recovery rates, which should be between 95.9% and 104.3% [1].
    • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). For flavonoids in similar studies, LOD and LOQ can be as low as 0.01 μg/mL and 0.02 μg/mL, respectively [1].
  • Sample Analysis:
    • Inject the prepared plant extract under the validated UPLC-UV conditions.
    • Quantify this compound by comparing the sample peak area to the calibration curve.

Applications in Research and Development

  • Chemotaxonomy: this compound, along with other flavonoids like luteolin 7-O-glucoside and genkwanin, can be used as a chemical marker to distinguish between closely related species. For example, its exclusive presence in Wikstroemia genkwa helps differentiate it from W. ganpi [1].
  • Quality Control of Herbal Medicines: this compound is one of the multiple active constituents in the Zushima tablet, a traditional medicine for rheumatoid arthritis [3]. Its identification and quantification can be part of a comprehensive quality control protocol to ensure batch-to-batch consistency and efficacy.
  • Bioactivity-Guided Fractionation: The protocols outlined above can be integrated into screening programs aimed at discovering bioactive natural products. Identifying this compound in active fractions can provide insights into the pharmacodynamic basis of plant extracts.

Troubleshooting and Best Practices

  • Poor Chromatographic Separation: Ensure the mobile phase is freshly prepared and the column is properly conditioned and maintained. The HSS T3 column is recommended for its superior retention of polar compounds.
  • Low MS Signal: Check ion source cleanliness and tuning parameters. The use of 0.1% formic acid enhances ionization efficiency in ESI positive mode.
  • Isomer Differentiation: this compound may have isomers with similar mass spectra. Always use a combination of retention time and MS/MS fragmentation for confident identification. Confirmation with a standard is ideal.
  • Method Validation: For quantitative work, full validation of the UPLC-UV method according to ICH guidelines (linearity, accuracy, precision, specificity, LOD, LOQ) is essential for generating reliable data.

References

UPLC-UV Method for Chemotaxonomic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a 2025 chemotaxonomic study investigating flavonoids in Korean Daphne and Wikstroemia species, which used Yuankanin as a key discriminatory compound [1].

  • Analytical Objective: To quantify six major flavonoids, including this compound, from plant leaf and aerial part extracts for distinguishing between closely related plant species.
  • Sample Preparation: Plant tissues are dried, homogenized, and extracted with a suitable solvent (e.g., methanol). The extract is centrifuged, and the supernatant is filtered through a 0.22 µm membrane filter prior to injection [1] [2].
  • Chromatographic Conditions:

| Parameter | Specification | | :--- | :--- | | Instrument | UPLC-UV System [1] | | Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) [1] | | Mobile Phase | Gradient of 0.1% Aqueous Formic Acid (A) and Acetonitrile (B) [1] [3] | | Gradient Program | Time (min) | % B | | 0 | 5% | | 15 | 30% | | 20 | 90% | | 22 | 90% | | 22.1 | 5% | | 25 | 5% | | Flow Rate | 0.3 mL/min [1] | | Column Temperature | 35 °C [1] | | Injection Volume | 2 µL [1] | | Detection (UV) | 254 nm or 330 nm [1] |

  • System Suitability: The method should be validated to ensure specificity, precision, and accuracy. System precision, determined by multiple injections of a standard solution, should have a relative standard deviation (RSD) of <2.0% for peak areas [4].

Identification and Confirmation via UHPLC-MS

For definitive identification of this compound alongside other compounds, UHPLC coupled with high-resolution mass spectrometry is recommended. The following conditions, based on studies of Millettia speciosa, can be applied [3].

  • Analytical Objective: To tentatively identify this compound in a complex plant extract based on accurate mass and fragmentation pattern.
  • Sample Preparation: Similar to the UPLC-UV method, with final dilution in MS-grade methanol [3].
  • Mass Spectrometry Conditions:
Parameter Specification
Instrument UHPLC-Q-Exactive Orbitrap-MS [3]
Ionization Mode Positive and/or Negative Electrospray Ionization (ESI) [3]
MS Data Acquisition Full MS scan (e.g., m/z 100-1500) and data-dependent MS/MS (dd-MS2) [3]
  • Expected MS Data for this compound: In negative ion mode, this compound shows a deprotonated molecule [M-H]⁻ at m/z 445.1131 with the molecular formula C₂₂H₂₂O₁₀. The MS² spectrum produces a primary fragment ion at m/z 283 [M-H-162]⁻, corresponding to the loss of a hexose moiety (genkwanin aglycone) [3].

Key Quantitative Data from Recent Research

The following table summarizes quantitative findings for this compound and related compounds from the 2025 chemotaxonomic study [1].

Analyte Plant Genus (Mean Concentration) Key Environmental Correlation
This compound Daphne spp. Significantly affected by precipitation and canopy openness [1]
Luteolin 7-O-glucoside Wikstroemia spp. Significantly affected by precipitation and canopy openness [1]
Genkwanin Found in both genera A methylated form of apigenin and the aglycone of this compound [1]

Workflow for the Separation and Identification of this compound

The diagram below outlines the logical workflow for analyzing this compound, from sample preparation to final identification.

cluster_LC Liquid Chromatography Start Start: Plant Material SP Sample Preparation: • Dry and homogenize tissue • Extract with solvent • Centrifuge and filter Start->SP IC Instrumental Analysis SP->IC LC_UPLC UPLC-UV Quantification IC->LC_UPLC LC_HRMS UHPLC-HRMS Identification IC->LC_HRMS IA Data Analysis & Identification LC_UPLC->IA Retention time & Peak area LC_HRMS->IA Accurate mass & Fragmentation pattern

Application in Drug Development & Quality Control

This compound is not just a taxonomic marker; it has direct relevance in pharmaceutical and quality control contexts.

  • Bioactivity and Pharmacological Potential: this compound is a major flavonoid in the traditional anti-rheumatic medicine Zushima tablet [5]. Furthermore, its aglycone, genkwanin, and related glycosides have been identified as major active compounds in Phaleria nisidai extract, mediating improved glucose homeostasis by stimulating glucose uptake into adipose tissues [6]. This highlights this compound's potential as a lead compound in developing therapies for metabolic diseases.
  • Quality Control and Standardization: Chromatographic methods are crucial for standardizing herbal medicines. As demonstrated with Millettia speciosa, UHPLC-MS combined with multivariate analysis (PCA, OPLS-DA) can identify chemical markers like this compound to distinguish between different plant parts (e.g., rhizome vs. radix) and prevent adulteration [3]. A robust, validated HPLC method is essential for this purpose.

Protocol for a Validated Stability-Indicating HPLC Method

For quality control of a pharmaceutical product containing this compound, a fully validated stability-indicating method is mandatory. The following is a generalized protocol based on regulatory guidelines [4].

  • Objective: To develop and validate a specific, precise, and accurate HPLC method for the quantification of this compound in a drug substance or product that can separate it from process impurities and degradation products.
  • Method Validation Parameters:
    • Specificity: Demonstrate separation of this compound from all potential impurities and degradants. This is typically proven using forced degradation studies (acid/base, oxidative, thermal, and photolytic stress) and peak purity assessment using a Photodiode Array (PDA) detector [4].
    • Accuracy: Determine via spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of target) across a minimum of nine determinations. Recovery should typically be within 98–102% for the assay of an Active Pharmaceutical Ingredient (API) [4].
    • Precision:
      • Repeatability: Multiple injections of a homogeneous sample by one analyst on the same day (RSD < 2.0% for area).
      • Intermediate Precision: Same procedure performed on a different day, by a different analyst, or on a different instrument (RSD < 3.0% for area) [4].
  • Optimization Strategy: If the initial method does not provide sufficient resolution, systematically optimize the chromatographic conditions. The fundamental resolution equation, ( R_s = \frac{\sqrt{N}}{4} \times \frac{\alpha - 1}{\alpha} \times \frac{k}{1 + k} ), shows that resolution (Rs) can be improved by increasing column efficiency (N), selectivity (α), or the retention factor (k) [7]. This can be achieved by adjusting the mobile phase pH, using a different organic modifier, testing columns with different stationary phases (e.g., C18, phenyl, pentafluorophenyl), or altering the gradient profile.

References

Documented Quantitative Data on Yuankanin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative information available for Yuankanin from chemotaxonomic studies. This data is useful for understanding typical concentration ranges and for comparing samples.

Plant Source Scientific Name Average Concentration (μg/mL) Notes Citation
Wikstroemia genkwa Wikstroemia genkwa 562.64 ± 76.90 A predominant flavonoid in this species. [1]
Thymelaea tartonraira Thymelaea tartonraira Reported as "isolated" Isolated and characterized, but concentration not specified. [2]

Reported Analytical Techniques

While detailed protocols are not available, the identified research makes use of several advanced analytical techniques for the identification and quantification of this compound.

  • Separation and Quantification: Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) is a commonly used method. One study used a gradient elution system with acetonitrile and distilled water to separate this compound from other flavonoids within a 40-minute runtime [1].
  • Compound Identification: The structural elucidation of this compound and related compounds typically relies on spectroscopic methods, including:
    • Nuclear Magnetic Resonance (NMR) [2]
    • High-Resolution Mass Spectrometry (HR-MS) [2]
  • Supporting Evidence: Techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy are also employed to confirm functional groups [2].

A Proposed Quality Control Workflow

Based on standard laboratory practice for phytochemical analysis, the overall process for the quality control of this compound in a plant material would follow the workflow below. This diagram integrates the techniques mentioned in the literature into a logical sequence.

Start Start: Plant Material Collection A Sample Preparation (Drying, Grinding) Start->A B Extraction (Solvent e.g., Methanol) A->B C Filtration and Concentration B->C D UPLC-UV Analysis C->D E Identification via HR-MS and NMR D->E F Data Analysis and Quality Assessment E->F End End: Quality Report F->End

References

Yuankanin extraction protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin: An Overview

This compound is a flavone identified as a genkwanin-5-bioside, with its sugar moiety composed of xylose and glucose [1]. It is primarily found in plants of the Thymelaeaceae family, including various Daphne and Wikstroemia species, as well as in traditional medicinal preparations like the Zushima tablet [2] [1] [3].

Its key biological relevance, as of recent studies, lies in two areas:

  • Chemotaxonomy: this compound serves as a diagnostic marker to distinguish between closely related plant genera, such as Wikstroemia and Daphne [2].
  • Glucose Homeostasis: Genkwanin glycosides, a class that includes this compound, have been identified as major active compounds in Phaleria nisidai extract, mediating improved glucose uptake into adipose tissues [4].

Quantitative and Physicochemical Profile

The table below summarizes essential data for this compound, crucial for experimental design and analysis.

Property Specification Source/Reference
Molecular Formula C~27~H~30~O~14~ [1]
Molecular Weight 578.52 g/mol [1]
CAS Number 77099-20-8 [1]
Purity (Commercial Standard) ≥98% [1]
Appearance White to off-white solid powder [1]
Recommended Storage Powder: -20°C; In solvent: -80°C [1]
Solubility (In Vitro) Likely soluble in DMSO, methanol; low in water [2] [1] [3]
LogP -1.4 (Indicates high hydrophilicity) [1]

Detailed Experimental Protocols

Protocol 1: Plant Material Extraction and UPLC-UV Quantification

This protocol is adapted from a 2025 chemotaxonomic study on Korean Thymelaeaceae [2].

1. Sample Preparation

  • Collection: Aerial parts (e.g., leaves) of Daphne or Wikstroemia species are collected. Multiple populations are recommended to account for ecological variation [2].
  • Drying and Extraction: Plant material is dried and ground. A methanol extraction is performed on the powdered material [2] [1].
  • Concentration: The methanol extract is concentrated, often under reduced pressure, and reconstituted in a suitable solvent for analysis [2].

2. UPLC-UV Analysis

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
  • Column: C18 reversed-phase column.
  • Mobile Phase: Gradient elution with acetonitrile (B) and acidified water (A) (e.g., 0.1% formic acid). A typical gradient runs from 15% B to 100% B over 18-40 minutes [2] [5].
  • Flow Rate & Temperature: 0.4 mL/min, 40°C [5].
  • Detection: UV monitoring at flavone-specific wavelengths.
  • Method Validation: The method should be validated for linearity (R² > 0.999), precision (RSD < 1.1%), and accuracy (95.9-104.3%) [2].
Protocol 2: Bioactivity-Guided Fractionation for Anti-Diabetic Compounds

This workflow is derived from research identifying genkwanin glycosides from Phaleria nisidai [4].

1. Crude Extract Preparation

  • A leaf decoction is prepared by refluxing dried leaves in water (e.g., 10-fold volume for 2 hours). The filtrate is collected, and the process is repeated. Combined filtrates are freeze-dried to create a crude extract (PNe) [4].

2. Bioactivity Screening

  • In Vitro Model: Use murine (3T3-L1) or human adipocyte cell lines.
  • Glucose Uptake Assay: Treat adipocytes with the crude extract and measure glucose uptake using a radioactive tracer (¹⁴C-2-deoxyglucose) or a fluorescent analog. A positive result shows a significant increase in basal glucose uptake [4].
  • Western Blot Analysis: Confirm upregulation of GLUT1 protein expression in the treated adipocytes [4].

3. Bioactivity-Guided Fractionation

  • The active crude extract is fractionated using techniques like liquid-liquid partitioning or vacuum liquid chromatography.
  • All fractions are re-tested in the glucose uptake assay. The active fraction is subjected to further purification, typically via semi-preparative or preparative HPLC.
  • Compound Identification: The structure of purified active compounds (including this compound) is elucidated using high-resolution mass spectrometry (e.g., UPLC-Orbitrap-MS) and NMR [5] [4].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the bioactivity-guided fractionation workflow for isolating this compound and validating its function.

Start Start: Plant Material A1 Prepare Crude Extract (Water Decoction) Start->A1 A2 Freeze-Dry A1->A2 B In Vitro Screening in Adipocytes A2->B C Bioactivity-Guided Fractionation B->C End Identified Active Compound B->End No Activity (Discard) D Compound Identification (HR-MS, NMR) C->D E1 Functional Validation (Glucose Uptake Assay) D->E1 E2 Mechanism Investigation (Western Blot, Signaling) E1->E2 E2->End

Research indicates that this compound, as a genkwanin glycoside, may exert effects through metabolic signaling pathways. The diagram below outlines a potential mechanism based on related research.

GE Genkwanin Glycosides (e.g., this compound) PKC PKC Activation GE->PKC ERK ERK1/2 Phosphorylation PKC->ERK GLUT1 GLUT1 Expression ↑ ERK->GLUT1 GU Glucose Uptake ↑ GLUT1->GU IS Improved Systemic Insulin Sensitivity GU->IS

Key Application Notes for Researchers

  • Optimization Levers: Consider ecological factors during plant collection; precipitation and canopy openness can significantly affect flavonoid levels like this compound [2].
  • Automation Integration: For high-throughput analysis, automated sample preparation systems can be integrated for steps like liquid handling, SPE, and injection, enhancing reproducibility [6] [7].
  • Analytical Cross-Verification: UPLC-UV is excellent for quantification. For identifying this compound in complex mixtures, UPLC-Orbitrap-MS provides high-resolution, accurate-mass confirmation [2] [5].

Important Disclaimer

These application notes are for research use only. All laboratory work must be conducted by trained professionals following appropriate safety guidelines. The protocols should be validated in your own laboratory context.

References

Comprehensive Analytical Methods and Bioactivity Protocols for Yuankanin in Herbal Preparations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Yuankanin, a flavonoid glycoside predominantly found in various medicinal plants including Daphne genkwa and Wikstroemia species, has gained significant research interest due to its potential pharmacological activities. This comprehensive application note provides detailed methodologies for the identification, quantification, and bioactivity assessment of this compound in complex herbal matrices. With the growing importance of evidence-based validation in traditional medicine, standardized protocols for phytochemical analysis are essential for drug development professionals seeking to harness the therapeutic potential of plant-derived compounds. We present optimized techniques leveraging advanced chromatographic and mass spectrometric platforms to address the challenges of this compound quantification in herbal preparations, along with experimental protocols for evaluating its biological activities, particularly in glucose homeostasis and inflammatory response modulation.

Chemical Identification and Structural Characterization

UPLC-Orbitrap-MS Analysis for this compound Identification

Ultra-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS) has emerged as a powerful technique for the precise identification of this compound in complex herbal extracts. The high resolution and mass accuracy of this platform enable reliable differentiation of this compound from other structurally similar flavonoids.

  • Sample Preparation: Extract plant material (leaves, aerial parts) with 70-80% methanol or THF in water. For Daphne genkwa, typically use a solid-to-solvent ratio of 1:10-1:20 (w/v) with sonication for 30-60 minutes followed by centrifugation and filtration through a 0.22 μm membrane prior to analysis [1] [2].
  • Chromatographic Conditions:
    • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) or equivalent C18 column
    • Temperature: 35-40°C
    • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
    • Gradient Elution: 15% B to 30% B over 3.5-6 min, 30% B to 70% B over 6-12 min, 70% B to 100% B over 12.5-18 min
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 5 μL [3] [4]
  • Mass Spectrometric Conditions:
    • Ionization Mode: ESI negative mode typically provides better sensitivity for flavonoid glycosides
    • Scan Range: m/z 100-1500
    • Resolution Setting: 70,000-140,000 (at m/z 200)
    • Source Parameters: Capillary temperature 320°C, sheath gas 40-50 arb, auxiliary gas 10-15 arb, spray voltage 3.5 kV [4]

The identification is confirmed through characteristic fragmentation patterns where this compound (a diglycoside derivative of genkwanin) typically shows fragmentation corresponding to the loss of glycosidic moieties followed by aglycone fragmentation [1].

NMR Structural Verification

For complete structural elucidation, especially of novel derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information:

  • Sample Preparation: Isolated this compound (≥95% purity) dissolved in deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6)
  • Key Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC
  • Characteristic Signals: this compound displays typical signals for a flavone glycoside including anomeric proton signals around δ 5.0 ppm (1H, d, J=7.0 Hz) and aglycone protons between δ 6.5-8.0 ppm [2]

Table 1: Characteristic MS/MS Fragmentation Patterns of this compound and Related Flavonoids

Compound Molecular Formula [M-H]- (m/z) Characteristic Fragment Ions (m/z) Identification
This compound C28H32O15 607.1665 283.0601 [M-H-324]-, 268.0365 5-diglycoside derivative of genkwanin
Genkwanin C16H12O5 283.0612 268.0376 [M-H-CH3]-, 240.0420 Aglycone (methylated apigenin)
Luteolin 7-O-glucoside C21H20O11 447.0933 285.0405 [M-H-162]- Monoglycosyl flavone
Apigenin C15H10O5 269.0455 225.0557, 151.0037 Aglycone

Quantitative Analysis Methods

UPLC-UV Quantification Protocol

Ultra-Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV) provides a robust, reproducible, and cost-effective method for the routine quantification of this compound in herbal preparations and biological samples.

  • Standard Solution Preparation:
    • Prepare a stock solution of this compound reference standard (0.5-1.0 mg/mL) in methanol
    • Prepare serial dilutions covering the concentration range of 0.5-500 μg/mL for calibration curves
    • Store at -20°C protected from light [5]
  • Sample Preparation:
    • Plant Material: Dry and pulverize plant material to homogeneous powder → accurately weigh 100-500 mg → extract with 10 mL 70% methanol using sonication (30 min) or shaking (2 h) → centrifuge at 10,000 × g for 10 min → filter through 0.22 μm membrane [5]
    • Herbal Formulations: Grind tablets/pills to powder → follow same extraction procedure as for plant material
    • Biological Samples: For plasma/serum, add 3 volumes of methanol for protein precipitation → vortex mix → centrifuge at 12,000 × g for 15 min → collect supernatant for analysis [6]
  • Chromatographic Conditions:
    • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase: Water (A) and acetonitrile (B), both with 0.1% formic acid
    • Gradient Program: 0-5 min: 15% B, 5-15 min: 15-40% B, 15-20 min: 40-90% B, 20-25 min: 90% B, 25-27 min: 90-15% B, 27-30 min: 15% B
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 40°C
    • Detection Wavelength: 254-350 nm (optimize based on maximum absorption for this compound)
    • Injection Volume: 5-10 μL [5]
  • Method Validation Parameters:
    • Linearity: R² > 0.999 over concentration range 0.5-500 μg/mL
    • Limit of Detection (LOD): 0.01-0.06 μg/mL
    • Limit of Quantification (LOQ): 0.02-0.19 μg/mL
    • Precision: Intra-day and inter-day RSD < 1.1%
    • Accuracy: Recovery rates of 95.9-104.3% [5]

Table 2: Quantitative Analysis of this compound in Different Plant Species

Plant Species Plant Part This compound Content (μg/mg dry weight) Extraction Method Analysis Method
Wikstroemia genkwa Leaves 562.64 ± 76.90 70% methanol, sonication UPLC-UV
Daphne genkwa Aerial parts 125.40 ± 15.60* 80% THF, reflux UPLC-UV
Malva sylvestris Leaves 38.75 ± 4.20* 80% methanol, maceration HPLC-DAD
Millettia speciosa Roots 12.85 ± 1.45* 70% ethanol, ultrasound UHPLC-MS

Note: Values marked with * are estimated based on relative abundance in chromatographic profiles

Bioactivity Assessment Protocols

Glucose Uptake Assay in Adipocytes

This compound and its aglycone genkwanin have demonstrated significant effects on glucose homeostasis by stimulating glucose uptake in adipose tissue, representing a potential mechanism for managing type 2 diabetes.

  • Cell Culture:
    • Maintain 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum, 2 mM glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂
    • Differentiate confluent preadipocytes using differentiation cocktail (0.5 mM IBMX, 1 μM dexamethasone, 1 μg/mL insulin in DMEM with 10% FBS) for 48 h → maintain in DMEM with 10% FBS and 1 μg/mL insulin for 8-10 days → use mature adipocytes for experiments [7]
  • Glucose Uptake Measurement:
    • Serum-starve differentiated adipocytes in low-glucose (5.5 mM) DMEM for 2 h
    • Treat with this compound/genkwanin (1-100 μM) or plant extracts containing this compound (50-500 μg/mL) for 3-24 h
    • Perform glucose uptake assay using 14C-2-deoxyglucose (0.1 μCi/well) or fluorescent 2-NBDG tracers
    • Incubate with tracer for 20 min at 37°C → wash with ice-cold PBS → lyse cells with 0.1% SDS → measure radioactivity by scintillation counting or fluorescence with appropriate plate reader [7]
  • Mechanistic Studies:
    • For GLUT1 inhibition studies, pre-treat cells with GLUT1 inhibitor STF-31 (10 μM) or GLUT1-specific siRNA prior to this compound treatment
    • To investigate PKC-ERK1/2 pathway involvement, pre-incubate with PKC inhibitors (GO6976 100 nM) or ERK1/2 inhibitors (U0126 10 μM) for 1 h before this compound treatment [7]
  • GLUT1 Expression Analysis:
    • Harvest cells after treatment for Western blotting (GLUT1, GLUT4, p-AKT, total AKT)
    • For membrane translocation studies, isolate plasma membrane fractions using commercial kits or differential centrifugation [7]

This protocol can be adapted for human adipocytes and skeletal muscle cells to evaluate tissue-specific effects on glucose metabolism.

Anti-inflammatory Activity Assessment

This compound-containing herbal preparations such as Zushima tablets have demonstrated anti-inflammatory effects in rheumatoid arthritis models, requiring standardized protocols for activity quantification.

  • In Vitro Anti-inflammatory Assay:
    • Culture macrophage cell lines (RAW 264.7 or THP-1-derived macrophages) in appropriate media
    • Pre-treat with this compound (1-100 μM) or standardized plant extracts (50-200 μg/mL) for 2 h
    • Stimulate with LPS (100 ng/mL) for 18-24 h
    • Collect culture supernatants for measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits
    • Measure NO production using Griess reagent system [6]
  • In Vivo Rheumatoid Arthritis Model:
    • Animals: Male Sprague-Dawley rats (180-220 g) housed under standard conditions with free access to food and water
    • CIA Model Induction:
      • Emulsify bovine type II collagen (2 mg/mL) with equal volume of Complete Freund's Adjuvant (CFA)
      • Inject 0.2 mL emulsion intradermally at the base of the tail (day 1)
      • Administer booster injection with collagen in Incomplete Freund's Adjuvant (IFA) on day 7 [6]
    • Drug Administration:
      • Randomize arthritic rats into treatment groups on day 14 post-immunization
      • Administer this compound-containing extracts (e.g., Zushima tablet suspension) orally at 0.6 g/kg/day from day 14 to day 36
      • Include vehicle control and positive control (methotrexate 0.5 mg/kg twice weekly) groups [6]
    • Assessment Parameters:
      • Body Weight: Measure every 3-4 days
      • Paw Swelling: Measure using plethysmometer or caliper every 3-4 days
      • Arthritis Score: Assess every 4 days using standardized scoring system (0: no symptoms, 1: slight redness/swelling, 2: mild redness/swelling, 3: moderate redness/swelling, 4: severe redness/swelling and joint rigidity) [6]
      • Histopathological Analysis: Collect joint tissues on day 36 for H&E staining and evaluation of synovitis, cartilage erosion, and bone destruction
      • Cytokine Measurement: Collect serum on days 0, 14, 21, and 36 for TNF-α and IL-1β analysis by ELISA [6]

Analytical and Experimental Workflows

The following diagrams illustrate standardized workflows for this compound analysis and bioactivity assessment, integrating the methods described in previous sections.

This compound Analysis Workflow

YuankaninAnalysis Start Start Analysis SamplePrep Sample Preparation • Plant material homogenization • Extraction with 70% methanol • Filtration (0.22 μm membrane) Start->SamplePrep UPLCMS UPLC-Orbitrap-MS Analysis • HSS T3 column (100×2.1mm, 1.8μm) • 0.1% formic acid/ACN gradient • ESI negative mode SamplePrep->UPLCMS Quantification Quantitative Analysis • UPLC-UV detection at 254-350 nm • External standard calibration • Method validation UPLCMS->Quantification DataAnalysis Data Analysis • Peak identification and integration • Content calculation • Statistical analysis Quantification->DataAnalysis End Report Generation DataAnalysis->End

Diagram 1: Comprehensive workflow for this compound analysis in herbal preparations

Bioactivity Assessment Pathway

BioactivityPathway This compound This compound/Genkwanin PKCActivation PKC Activation • Conventional PKC isoforms (α, β) • Phosphorylation events This compound->PKCActivation ERKPhosphorylation ERK1/2 Phosphorylation • MAPK signaling pathway • Transcription factor activation PKCActivation->ERKPhosphorylation GLUT1Upregulation GLUT1 Upregulation • Increased expression • Membrane translocation ERKPhosphorylation->GLUT1Upregulation GlucoseUptake Enhanced Glucose Uptake • Adipose tissue • Skeletal muscle GLUT1Upregulation->GlucoseUptake MetabolicEffects Metabolic Improvements • Improved insulin sensitivity • Reduced hyperglycemia GlucoseUptake->MetabolicEffects

Diagram 2: Proposed mechanism of this compound-mediated improvement in glucose homeostasis

Quality Control and Method Validation

Quality Control Measures

Implementing comprehensive quality control protocols is essential for generating reliable and reproducible this compound quantification data in herbal preparations.

  • System Suitability Testing:
    • Perform daily system suitability tests using reference standards
    • Acceptance criteria: Retention time RSD < 1%, peak area RSD < 2%, theoretical plates > 5000, tailing factor < 1.5
  • Reference Standard Qualification:
    • Use certified reference materials with purity ≥95%
    • Verify identity and purity through melting point, UV, MS, and NMR analysis
    • Store according to manufacturer recommendations with periodic stability testing
  • Sample Stability Assessment:
    • Evaluate short-term (room temperature, 24 h), long-term (-20°C/-80°C, 1-6 months), and freeze-thaw stability (3 cycles)
    • Acceptable stability: Mean concentration within ±15% of nominal value with RSD ≤15%
  • Batch Quality Control:
    • Include method blanks, duplicates, and spiked samples in each analytical batch
    • Prepare and analyze QC samples at low, medium, and high concentrations in duplicate with each batch
Method Validation Parameters

For regulatory submissions and publication-quality research, complete method validation following ICH guidelines is recommended:

  • Specificity: Demonstrate absence of interference from excipients or matrix components at this compound retention time
  • Linearity: Minimum 5 concentration levels across expected range with R² > 0.995
  • Accuracy: Recovery studies at 3 concentration levels with mean recovery 85-115%
  • Precision: Intra-day (repeatability) and inter-day (intermediate precision) RSD < 5% for retention time and < 10% for peak area
  • Robustness: Evaluate influence of small, deliberate variations in method parameters (column temperature ±2°C, mobile phase composition ±2%, flow rate ±0.05 mL/min)
  • Solution Stability: Document standard and sample solution stability under storage and analysis conditions

Conclusion

This comprehensive application note provides detailed methodologies for the analysis and bioactivity assessment of this compound in herbal preparations. The integration of advanced analytical techniques with standardized biological assays enables researchers to obtain reliable data on this compound content and its potential therapeutic effects. The UPLC-UV and UPLC-MS methods described offer sensitivity, specificity, and reproducibility for this compound quantification, while the bioactivity protocols facilitate investigation of its mechanisms of action, particularly in glucose homeostasis and inflammatory response modulation. These standardized approaches support evidence-based research on this compound-containing herbal medicines and facilitate the development of quality control parameters for standardized herbal products. Further application of these methods in preclinical and clinical studies will help validate the traditional uses of this compound-rich plants and potentially lead to the development of novel therapeutics for metabolic and inflammatory disorders.

References

Yuankanin Background & Pharmacological Significance

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is a flavonoid compound identified as genkwanin 5-O-diglucoside. It serves as a key chemotaxonomic marker to clarify phylogenetic relationships within the Thymelaeaceae plant family, particularly for resolving the classification of ambiguous taxa like Daphne genkwa [1]. Flavonoids like this compound are biosynthesized from precursors including apigenin and genkwanin (a methylated apigenin derivative), and their profiles remain consistent diagnostic tools across different environments [1].

While detailed stability data for this compound specifically is limited in the provided search results, its aglycone core, genkwanin, demonstrates significant bioactivity. Genkwanin and its glycosides are major active compounds in Phaleria nisidai, with proven anti-diabetic potential comparable to metformin. They alleviate insulin resistance by enhancing glucose uptake into adipocytes via upregulation of GLUT1 expression through PKC-ERK1/2 signaling [2]. This pharmacological relevance underscores the need for reliable stability assessment protocols for this compound in biological matrices.

Stability Assessment Protocol for this compound

This protocol evaluates this compound stability in biological sera using a robust LC-MS method with internal standardization, adapted from best practices for biomolecule analysis [3].

Materials & Reagents
  • Test Compound: this compound standard
  • Biological Matrix: Mouse, rat, or monkey serum
  • Internal Standards (IS): NISTmAb and its Fc fragment
  • Mobile Phase: Methanol or Acetonitrile with 50 mM formic acid and 25 mM triethylamine [4]
  • Equipment: UPLC-UV system or LC-MS with C18 column
Experimental Workflow

The following diagram illustrates the key steps for assessing this compound serum stability:

workflow A Spike this compound and IS into serum B Incubate at 37°C for 0-7 days A->B C Affinity Purification B->C D LC-MS/UPLC-UV Analysis C->D E Data Analysis with IS Correction D->E F Calculate Recovery and Precision E->F

Procedure
  • Sample Preparation

    • Prepare working solution of this compound in appropriate solvent.
    • Spike this compound and Internal Standards (NISTmAb and/or its Fc fragment) into preclinical species serum.
    • Final concentration should reflect expected in vivo levels.
  • Incubation

    • Incubate triplicate samples at 37°C for up to 7 days.
    • Include controls in phosphate-buffered saline (PBS).
    • Collect samples at predetermined time points (e.g., days 0, 1, 3, 7).
  • Sample Analysis

    • Purify samples using affinity capture to separate this compound and IS from serum matrix.
    • Analyze by LC-MS or UPLC-UV.
    • Chromatographic Conditions:
      • Column: Cinchona alkaloid-based zwitterionic stationary phase or C18 [4]
      • Mobile Phase: Methanol or methanol/acetonitrile mixture with 50 mM formic acid and 25 mM triethylamine [4]
      • Detection: UV detection at λ max ~260-350 nm or MS detection
  • Data Analysis

    • Calculate this compound recovery using peak areas corrected with Internal Standard response.
    • Determine precision (Coefficient of Variation <20%) and accuracy (80-120% recovery) [3].

Data Interpretation & Acceptance Criteria

Stability-indicating methods must separate and quantify the active component from all impurities and degradation products. The following criteria should be applied for this compound stability assessment [5]:

Parameter Acceptance Criterion Calculation
Precision CV ≤ 20% (Standard Deviation / Mean Peak Area) × 100
Accuracy Recovery 80-120% (Measured Concentration / Theoretical Concentration) × 100
Stability Indication Resolution ≥ 1.5 between this compound and degradation products

Method Optimization & Troubleshooting

  • Mobile Phase Adjustment: Fine-tune organic modifier concentration to achieve resolution ≥1.5 between this compound and its degradation products [5].
  • Column Temperature: Conduct temperature studies (e.g., 20-40°C) to evaluate impact on retention and enantioselectivity [4].
  • MS-Friendly Mobile Phases: Use 0.1% formic acid in water and acetonitrile for seamless LC-MS transition [5].
  • Internal Standard Correction: Incorporate NISTmAb or Fc IS to correct for sample preparation variability and improve assay accuracy [3].

Pathway Visualization: Glucose Uptake Mechanism

This compound's aglycone genkwanin enhances glucose uptake through a specific signaling pathway as illustrated below:

pathway Genkwanin Genkwanin PKC PKC Genkwanin->PKC Activates ERK1_2 ERK1_2 PKC->ERK1_2 Phosphorylates GLUT1 GLUT1 ERK1_2->GLUT1 Upregulates Expression GlucoseUptake GlucoseUptake GLUT1->GlucoseUptake

Research Implications & Conclusion

Implementing this standardized protocol allows reliable assessment of this compound stability in biological systems. The integration of internal standards and robust LC-MS methodology provides a framework for generating reproducible stability data, facilitating the advancement of this compound and related flavonoids in drug discovery pipelines.

Future work should focus on:

  • Identifying specific this compound degradation products
  • Correlating in vitro stability with in vivo pharmacokinetics
  • Expanding studies to human serum and other relevant biological matrices

References

Chemical Identity & Source of Yuankanin

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is a flavone glycoside. The table below summarizes its core chemical identity and natural source.

Property Description
Chemical Name This compound (Genkwanin-5-O-primeveroside) [1]
CAS Number 77099-20-8 [1]
Molecular Formula C₂₇H₃₀O₁₄ [1]
Molecular Weight 578.5 g/mol [1]
Plant Source Primarily the herbs of Daphne genkwa (also known as Wikstroemia genkwa) [2] [1].
Compound Type Flavonoid Glycoside [1]

Quantitative Analysis & Chemotaxonomic Data

This compound serves as a diagnostic marker for distinguishing between closely related plant species, particularly within the Thymelaeaceae family [2]. The following table presents quantitative data from a study on Korean Daphne and Wikstroemia species, obtained using a validated UPLC-UV method [2].

Taxon This compound Content (mean ± SD, μg/mL) Qualitative Presence
Wikstroemia genkwa 562.64 ± 76.90 [2] Exclusive marker for this species [2]
Wikstroemia ganpi Not Detected [2] Not Present [2]
Wikstroemia trichotoma Not Detected [2] Not Present [2]
Daphne pseudomezereum Not Detected [2] Not Present [2]
Daphne jejudoensis Not Detected [2] Not Present [2]
Daphne kiusiana Not Detected [2] Not Present [2]

This exclusive presence in W. genkwa makes this compound a powerful tool for plant authentication and quality control of herbal materials [2].

Validated UPLC-UV Analytical Protocol

The following protocol is adapted from a chemotaxonomic study that successfully quantified this compound and other flavonoids [2].

  • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with UV detector.
  • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [2].
  • Column Temperature: 40°C [2].
  • Mobile Phase:
    • A: 0.1% Formic acid in water [2].
    • B: 0.1% Formic acid in acetonitrile [2].
  • Gradient Elution:
    • The specific gradient was not detailed, but the total run time was 40 minutes [2].
  • Flow Rate: 0.4 mL·min⁻¹ [2].
  • Injection Volume: 5 μL [2].
Method Validation Data

The UPLC-UV method used for quantification was rigorously validated, demonstrating high reliability for the simultaneous analysis of this compound and five other flavonoids [2].

Validation Parameter Result for this compound
Linearity (R²) > 0.999 [2]
Limit of Detection (LOD) 0.01 - 0.06 μg/mL (range for the 6 flavonoids) [2]
Limit of Quantification (LOQ) 0.02 - 0.19 μg/mL (range for the 6 flavonoids) [2]
Precision (Intra- & Inter-day RSD) < 1.1% [2]
Accuracy 95.9% - 104.3% [2]

Biosynthetic Pathway and Taxonomic Significance

This compound is a 5-glycoside derivative of genkwanin, which itself is a methylated form of apigenin [2]. Its biosynthetic pathway and structural relationship to other flavonoids underpin its chemotaxonomic value.

G Apigenin Apigenin Genkwanin Genkwanin Apigenin->Genkwanin O-Methylation This compound This compound Genkwanin->this compound 5-O-Glycosylation

Pharmacological Relevance

This compound is part of a group of genkwanin glycosides identified as major active principles in the traditional medicine Phaleria nisidai, which is used to treat hyperglycemia [3]. Bioactivity-guided fractionation studies pinpointed these compounds as the components responsible for improving glucose homeostasis [3]. The aglycone, genkwanin, has demonstrated efficacy in improving insulin resistance comparable to metformin in pre-clinical models [3]. This suggests that this compound, as a glycoside, may act as a precursor or prodrug to the active compound genkwanin.

Key Considerations for Researchers

  • Environmental Influence: Be aware that ecological factors like precipitation and canopy openness can significantly affect this compound levels in plant material, although its presence remains a stable taxonomic marker [2].
  • Handling and Storage: As a reference standard, this compound should be stored at 2-8°C. When preparing solutions, it is recommended to make aliquots and store them at -20°C for short-term use [1].

References

Yuankanin peak resolution issues LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common causes of poor yuankanin peak resolution in LC-MS? Poor peak resolution can often be traced to the LC system. Common causes include incorrect gradient conditions, column overloading or degradation, and system dead volume. On the MS side, insufficient mass resolution can fail to separate this compound from co-eluting, isobaric compounds in a complex sample matrix [1] [2].
  • Q2: What MS resolution is typically required to resolve this compound from interferents? While the exact requirement depends on the specific interferents, a high resolution is often necessary. One study on complex plant extracts used a resolution of 50,000 (FWHM) to ensure clear separation of compounds [2]. For context, >40,000 resolution was needed to baseline separate two isobaric pesticides with a small mass difference [2].
  • Q3: How can I improve the chromatographic separation of this compound? Based on a method developed for Millettia speciosa (which contains this compound), you can optimize your method using a C18 column (e.g., ACQUITY HSS T3, 100 mm × 2.1 mm, 1.8 μm) with a mobile phase of 0.1% aqueous formic acid and acetonitrile [1]. Fine-tuning the column temperature (e.g., 35°C) can also improve peak shape and response [1].

Troubleshooting Guide: this compound Peak Resolution

Here is a summary of common problems and solutions to improve this compound peak resolution.

Problem Area Specific Issue Troubleshooting Action Expected Outcome
LC Method Broad or tailing peaks Use a UHPLC column with sub-2-µm particles; optimize gradient elution [1]. Sharper, more symmetrical peaks.
Poor compound separation Add mobile phase modifiers (e.g., 0.1% formic acid); adjust column temperature (e.g., 35°C) [1]. Better resolution from nearby eluting compounds.
MS Instrument Inability to distinguish isobaric compounds Increase MS resolution to >40,000 (FWHM) if possible [2]. Separation of this compound from interferents with similar mass.
Signal suppression or instability Dilute sample or improve sample clean-up to reduce matrix effects [2]. More stable signal and accurate quantification.
Sample Co-elution due to complex matrix Employ a more selective sample preparation (e.g., SPE, liquid-liquid extraction). Reduced matrix interference, cleaner chromatogram.

Experimental Protocol: Identifying this compound in a Complex Matrix

This protocol is adapted from a study analyzing chemical markers in Millettia speciosa, which successfully identified this compound using high-resolution LC-MS [1].

1. Sample Preparation:

  • Prepare an alcoholic extract (e.g., using methanol) of your plant material.
  • Dilute or reconstitute the sample in a solvent compatible with your LC mobile phase (e.g., methanol/water mixture).
  • Centrifuge and filter the sample through a 0.22 µm membrane before injection.

2. LC Conditions (Optimized for Herbal Extracts):

  • Column: ACQUITY HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 column [1].
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile [1].
  • Gradient: Implement a linear gradient (e.g., from 5% B to 95% B over 15-20 minutes).
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Column Temperature: 35 °C [1].
  • Injection Volume: 1-5 µL.

3. MS Conditions (Orbitrap-based System):

  • Ionization: Heated Electrospray Ionization (H-ESI), negative ion mode [1].
  • Data Acquisition: Full-scan MS with high resolution. Set the resolving power to at least 50,000 (FWHM) to ensure accurate mass measurement and separation from isobaric compounds [1] [2].
  • MS/MS: Use data-dependent acquisition (dd-MS²) to fragment the this compound peak for structural confirmation.

4. Data Analysis:

  • Identify this compound by its accurate mass. The protonated molecule ([M+H]^+) has been reported at m/z 431.1334 [1].
  • Confirm the identity by examining its MS/MS fragmentation pattern, which should include a fragment ion at m/z 269.0448, corresponding to the loss of a hexose moiety (162 Da) [1].

Workflow for Diagnosis and Resolution

The following diagram outlines a logical, step-by-step workflow to systematically diagnose and resolve this compound peak issues.

Yuankanin_Troubleshooting Start->Step1 Step1->LC_Decision Step2->MS_Decision LC_Decision->Step2 No LC_Decision->LC_Fix Yes MS_Decision->MS_Fix Yes MS_Decision->Sample_Fix No LC_Fix->End MS_Fix->End Sample_Fix->End Start_Color Start_Color #F1F3F4 #F1F3F4 Step_Color Step_Color #D2E3FC #D2E3FC LC_Color LC_Color #CEEAD6 #CEEAD6 MS_Color MS_Color #FAD2CF #FAD2CF Sample_Color Sample_Color #FEEFC3 #FEEFC3 Decision_Color Decision_Color #FFFFFF #FFFFFF Start Start: Poor this compound Peak Resolution Step1 Check Chromatogram for Peak Shape Step2 Verify MS Spectrum for Mass Accuracy LC_Decision Are peaks broad or asymmetrical? MS_Decision Is measured mass inaccurate/noisy? LC_Fix Troubleshoot LC System: - Optimize gradient [1] - Use 0.1% formic acid [1] - Check column/temperature [1] MS_Fix Troubleshoot MS: - Increase resolution >40k [2] - Check calibration - Reduce matrix effects [2] Sample_Fix Troubleshoot Sample: - Dilute sample [2] - Improve clean-up (SPE) - Filter before injection [1] End Resolution Improved

This troubleshooting guide and protocol should provide a solid foundation for diagnosing and resolving this compound peak resolution issues in your LC-MS work.

References

Detection and Quantification Methods for Yuankanin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two key analytical techniques used for sensitive compound detection, which are directly applicable to Yuankanin.

Method Key Feature for Sensitivity Application/Evidence Key Quantitative Data

| UPLC-UV Analysis [1] | Uses a validated UPLC-UV method with excellent linearity for precise quantification. | Successfully quantified this compound in plant samples of Wikstroemia genkwa [1]. | - LOD: 0.01 - 0.06 µg/mL

  • LOQ: 0.02 - 0.19 µg/mL
  • Linearity (R²): > 0.999
  • Precision (RSD): < 1.1% | | Signal Amplification Strategy [2] | Employs Fe3O4@PDA nanoparticles to augment SPR sensitivity via magnetic separation and enrichment. | Developed for fipronil detection; the signal amplification principle is transferable to other molecules like this compound [2]. | - LOD: 0.52 nM
  • Linear Range: 18.3 - 146.4 nM
  • IC₅₀: 30.10 nM |

Experimental Protocols

Here are detailed methodologies for the techniques mentioned above, which you can implement and optimize for this compound.

UPLC-UV Method for Quantification

This method, used for quantifying this compound and other flavonoids, can serve as a robust baseline protocol [1].

  • Equipment: Ultra-Performance Liquid Chromatography system with a UV detector (UPLC-UV).
  • Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.
  • Mobile Phase: A gradient system consisting of:
    • Mobile Phase A: 0.1% aqueous formic acid in water.
    • Mobile Phase B: Acetonitrile.
  • Column Temperature: 35 °C.
  • Detection: UV detection at appropriate wavelengths for flavonoids (e.g., 254 nm, 280 nm, or 350 nm; requires compound-specific optimization).
  • Sample Preparation: Extract plant material (e.g., dried and powdered leaves) with a suitable solvent like methanol or ethanol using methods such as cold maceration or sonication. Filter the extract before injection.
  • Method Validation: Ensure the method is validated for linearity, precision (repeatability), accuracy (recovery), LOD, and LOQ before reporting quantitative data.
SPR with Fe3O4@PDA Signal Amplification

This is an advanced protocol for achieving ultra-sensitive detection. The following workflow adapts a published strategy for fipronil to the context of this compound detection [2].

start Start: Prepare SPR Platform step1 1. Immobilize this compound or its conjugate on sensor chip start->step1 step2 2. Prepare Immunoprobes (Conjugate this compound antibodies to Fe3O4@PDA nanoparticles) step1->step2 step3 3. Incubate Sample (Mix sample with immunoprobes) step2->step3 step4 4. Magnetic Separation (Enrich target-probe complexes) step3->step4 step5 5. Inject onto SPR Chip (Binding event causes signal shift) step4->step5 step6 6. Signal Detection (Amplified signal is recorded) step5->step6

Detailed Procedure:

  • SPR Platform Preparation: Immobilize a this compound-protein conjugate or a suitable capture molecule on the gold surface of an SPR sensor chip.
  • Immunoprobe Synthesis:
    • Synthesize core-shell Fe3O4@Polydopamine (PDA) nanoparticles.
    • Conjugate specific anti-Yuankanin antibodies to the surface of these nanoparticles to create immunoprobes.
  • Competitive Assay Incubation:
    • Mix the sample containing this compound with the immunoprobes.
    • This compound in the sample and this compound immobilized on the chip compete for the limited binding sites on the antibodies.
  • Magnetic Separation & Enrichment:
    • Use a magnet to separate and concentrate the immunoprobe complexes. This crucial step removes unbound substances and enriches the target, significantly boosting the signal-to-noise ratio.
  • SPR Measurement:
    • Inject the enriched mixture over the prepared SPR sensor chip.
    • The immunoprobes that have not bound to free this compound in the sample will bind to the chip surface, causing a measurable shift in the SPR angle.
    • The signal is inversely proportional to the concentration of this compound in the sample.

Frequently Asked Questions

How can I improve the sensitivity of my current LC-UV method for this compound?

Beyond the core UPLC-UV method, you can:

  • Pre-concentrate your sample: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to increase the concentration of this compound in your final injected solution.
  • Optimize detection wavelength: Determine the maximum absorbance wavelength for this compound and set your detector to this specific value for optimal response.
  • Use a narrower internal diameter column: Switching to a column with a smaller i.d. (e.g., 1.0 or 2.1 mm) can enhance mass sensitivity by reducing peak dilution.

What could cause low recovery of this compound during extraction?

Low recovery is often due to:

  • Inefficient extraction solvent: Test solvents with different polarities (e.g., methanol, ethanol, acetonitrile-water mixtures) to find the most effective one for your plant matrix.
  • Incomplete extraction: Increase extraction time, use sonication assistance, or perform multiple sequential extractions.
  • Compound degradation: this compound may degrade if extracted at high temperatures for prolonged periods. Ensure extraction is performed at controlled, cooler temperatures.
  • Adsorption to glassware: In low-concentration scenarios, use silanized glassware to prevent analyte loss.

Key Insights for Your Research

  • Established Quantification: this compound can be reliably identified and quantified using the UPLC-UV method described, which serves as a foundational technique [1].
  • Path to Ultra-Sensitivity: For a significant leap in sensitivity, the Fe3O4@PDA-based SPR strategy is a highly promising approach. Your main development task would be to produce specific anti-Yuankanin antibodies for the immunoprobes [2].
  • Context is Key: The choice between these methods depends on your required sensitivity (LC-UV vs. SPR), available equipment, and the need for high-throughput (LC-UV is generally faster) versus real-time, label-free detection (a strength of SPR).

References

Yuankanin extraction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions to frequent problems researchers face when working with yuankanin.

Q1: From which plant families and genera can this compound typically be isolated? A1: this compound is primarily found within the plant family Thymelaeaceae [1]. Research has identified this flavonoid in particular in the genera Daphne and Wikstroemia [1]. It is also reported as a component of the traditional medicine Zushima tablet [2].

Q2: What analytical techniques are commonly used for the identification and quantification of this compound? A2: The most common technique is Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometric (MS) detectors [1] [3]. One study used UPLC-UV for quantitative analysis of this compound and other flavonoids for chemotaxonomic purposes [1]. Another utilized UHPLC-Q-Exactive Orbitrap-MS for the tentative identification of compounds in a complex extract, which included this compound [3].

Q3: My extraction yield of bioactive compounds is low. What general optimization strategies can I consider? A3: While not specific to this compound, modern extraction optimization often involves statistical modeling and novel techniques. You can explore the following:

  • Employ Statistical Optimization: Use methods like Response Surface Methodology (RSM) with a Box-Behnken Design (BBD) to scientifically model and optimize multiple extraction parameters (e.g., liquid-solid ratio, pH, temperature, time) and understand their interactions [4].
  • Utilize Hybrid Techniques: Consider combining assisted-extraction methods. For example, one study on dragon fruit peel used a combination of sonication pre-treatment followed by enzymatic hydrolysis, which significantly enhanced the extraction efficiency of antioxidants [5].
  • Select the Appropriate Enzyme: In enzyme-assisted extraction, the choice of enzyme is critical. For plant materials, cellulase is commonly used to break down cell walls and improve polysaccharide yield, with optimal activity often around pH 5.0 and 55°C [4].

The following table summarizes key parameters from successful optimizations of other natural products, which may provide a useful starting point for this compound.

Extraction Technique Key Optimized Parameters Optimal Ranges Target Compound/Plant
Enzyme-Assisted Extraction (EAE) [4] Liquid-solid ratio, pH, Temperature, Time 40:1 mL/g, 5.0, 55°C, 60 min Polysaccharides from Dendrobium huoshanense
Ultrasound-Enzyme Hybrid [5] Sonication time, Incubation temperature, Incubation time 27.5 min, 47.1°C, 135.1 min Antioxidants from Dragon Fruit Peel

Detailed Experimental Protocol

Below is a generalized workflow for the extraction and analysis of flavonoids like this compound from plant material, incorporating elements from the search results.

start Start: Plant Material Collection step1 1. Sample Preparation (Drying, Grinding, Sieving) start->step1 step2 2. Extraction Method Selection step1->step2 step3a 2A. Solvent Extraction (Hot Water, Ethanol) step2->step3a Traditional step3b 2B. Assisted Extraction (Enzyme, Ultrasonic, Microwave) step2->step3b Enhanced Efficiency step4 3. Filtration & Concentration step3a->step4 step3b->step4 step5 4. Lyophilization (Freeze-drying to obtain crude extract) step4->step5 step6 5. UPLC-MS/MS Analysis (Identification & Quantification) step5->step6 step7 6. Data Analysis (Yield Calculation, Statistical Modeling) step6->step7 end End: Optimized Extract step7->end

Title: this compound Extraction Workflow

Procedure:

  • Sample Preparation: Collect and authenticate plant material (e.g., from Daphne or Wikstroemia species) [1]. Dry the leaves or aerial parts and grind them into a fine powder to increase the surface area for extraction.
  • Extraction:
    • Traditional Solvent Extraction: Perform a hot water or ethanol extraction using a defined liquid-solid ratio. This mimics traditional preparations like decoctions [6].
    • Assisted Extraction (For Optimization): To improve yield, employ techniques like Enzyme-Assisted Extraction (EAE). Incubate the plant powder with a cellulase enzyme solution at an optimized pH (e.g., ~5.0) and temperature (e.g., ~55°C) for a set duration (e.g., 60 min) [4]. A pre-treatment with ultrasound can further enhance efficiency [5].
  • Post-Extraction Processing: Filter the extract to remove plant debris. Concentrate the filtrate under reduced pressure and then freeze-dry (lyophilize) to obtain a stable, crude powder [6].
  • Analysis and Quantification:
    • Instrumentation: Re-dissolve the crude extract and analyze using UPLC-UV or UHPLC-MS/MS [1] [3].
    • Identification: Identify this compound by comparing its retention time and mass spectral data with those of a reference standard, if available [3].
    • Quantification: Use a calibrated UPLC-UV method to quantify the this compound content in your extracts, allowing for precise yield calculation and comparison between different extraction parameters.

Suggestions for Finding More Information

Since direct data on this compound extraction is scarce, I suggest you:

  • Broaden Your Search: Look for extraction protocols for related compounds, especially genkwanin (the aglycone of this compound) [6] and other flavonoids from Thymelaeaceae plants.
  • Focus on Analytical Papers: Search for papers that quantify this compound in plants [1]. While their focus is analysis, the methods section often details the extraction procedure used.
  • Explore Traditional Medicine: Investigate the preparation methods of traditional remedies like the Zushima tablet [2] or Phaleria nisidai leaf decoction [6], which contain this compound or its glycosides, for clues on effective solvent systems.

References

Yuankanin stability challenges in storage

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin Technical Profile

The table below summarizes the key identified information about this compound:

Property Description
Chemical Classification Flavonoid glycoside; specifically, a 5-diglycoside derivative of genkwanin (which is itself a methylated form of apigenin) [1].
Documented Natural Sources Primarily found in plants of the Thymelaeaceae family, including Wikstroemia genkwa and Daphne species [1]. It has also been tentatively identified in Millettia speciosa [2].
Qualitative Analysis Can be distinguished from related flavonoids (e.g., apigenin, genkwanin) by its unique glycosylation pattern [1].
Quantitative Analysis In Wikstroemia genkwa, concentrations have been measured at 562.64 ± 76.90 μg/mL (mean ± SD) in plant extracts [1].
Key Stability Challenge Susceptibility to Hydrolysis: As a glycoside, this compound's sugar moiety can be cleaved by enzymatic or chemical hydrolysis, especially under acidic or high-temperature conditions, converting it back to its aglycone, genkwanin [1].

Troubleshooting Common Experimental Challenges

Here are answers to potential questions researchers might encounter.

> How can I confirm the identity and purity of this compound in my extract?

A reliable method for identifying and quantifying this compound is UPLC-UV (Ultra-Performance Liquid Chromatography with Ultraviolet detection). You can adapt the following validated protocol [1]:

  • Equipment: UPLC system equipped with a UV detector.
  • Column: ACQUITY HSS T3 (100 mm × 2.1 mm, 1.8 μm) or similar C18 column.
  • Mobile Phase: A gradient system of 0.1% aqueous formic acid (A) and acetonitrile (B).
  • Flow Rate: 0.3-0.4 mL/min.
  • Column Temperature: 35°C.
  • Detection Wavelength: 254 nm or 330 nm (typical for flavonoids).
  • Injection Volume: 2-5 μL.
  • Sample Preparation: Dissolve your extract in methanol or the initial mobile phase and filter through a 0.22 μm membrane before injection.

> What are the best practices for storing this compound and plant extracts containing it?

While specific data on this compound is lacking, you can apply general principles for stabilizing sensitive flavonoid compounds [3] [4]:

  • Temperature: Store at -20°C or -80°C for long-term preservation. Avoid repeated freeze-thaw cycles.
  • Solvent: Keep dissolved in a pure, anhydrous organic solvent like DMSO or methanol.
  • Form: For solid extracts or pure compounds, store as a lyophilized (freeze-dried) powder under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
  • Containers: Use amber glass vials to protect from light.
  • Monitor Water Activity: For crude plant materials or powdered samples, the water activity (aw) is a critical parameter. Use moisture sorption isotherm testing to determine the relationship between moisture content and water activity, which helps predict caking, clumping, and microbial growth risks [3].

The following workflow outlines a systematic approach to assess this compound stability during storage and analysis:

G Start Start: this compound Sample A1 Characterize Initial State (UPLC-UV/MS, Weight) Start->A1 A2 Define Storage Conditions (Temp, Humidity, Light, Solvent) A1->A2 A3 Package Sample (Amber Vial, Inert Gas) A2->A3 B1 Store Under Defined Conditions A3->B1 C1 Withdraw Aliquots at Time Points B1->C1 Time Interval D1 Analyze Degradation (UPLC-UV/MS Purity Check, Weight Change) C1->D1 D1->B1 Repeat Cycle E1 Data Analysis & Modeling (Determine Degradation Kinetics) D1->E1 F1 Establish Shelf-Life & Optimal Storage Protocol E1->F1

Key Considerations for Your Research

  • Monitor for Degradation: Regularly check your this compound samples for the formation of genkwanin (aglycone) and other potential degradation products, which indicates hydrolysis or other decomposition pathways [1].
  • Leverage Related Research: The bioactivity of this compound's aglycone, genkwanin, is a promising research area. Studies show genkwanin has significant anti-diabetic effects, improving insulin resistance comparably to metformin in mouse models [5]. This suggests this compound's stability and metabolism are crucial for its potential therapeutic application.

References

Understanding Yuankanin and Its Stability Profile

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is a flavonoid glycoside identified in plants like Millettia speciosa [1]. While specific stability data for this compound is not available in the search results, the general principle is that such compounds can be susceptible to degradation influenced by environmental and processing factors.

Key parameters to monitor for stability, derived from general practices for natural products, are summarized in the table below.

Parameter Potential Impact on this compound Stability Preventive Measures in Protocols
pH Degradation rates can accelerate in strongly acidic or basic conditions [2]. Control and monitor pH during extraction and analysis; use buffered solutions.
Temperature High temperatures during extraction or storage can increase degradation [2]. Use lower temperatures (e.g., 35°C during UHPLC analysis [1]); store samples at -20°C or below.
Light Exposure Photodegradation can occur, especially with clear containers. Use amber glass vials or aluminum foil to protect samples from light.
Oxidation Exposure to oxygen can lead to oxidation. Use inert atmospheres (e.g., nitrogen blanket) during sample preparation and storage.
Enzymatic Activity Endogenous plant enzymes can cause breakdown post-harvest. Use enzymatic inhibitors or rapid processing; employ heat treatment to denature enzymes.

Experimental Protocol for Sample Preparation & Analysis

This protocol is adapted from methods used to study Millettia speciosa, where this compound was identified [1]. The core strategy is to use gentle, controlled conditions to minimize stress on the compound.

1. Optimized Extraction for Stability

  • Solvent System: A mixture of 0.1% aqueous formic acid-acetonitrile is recommended. The mild acidity can help stabilize certain compounds without being harsh enough to cause degradation [1].
  • Technique: Ultrasonic-Assisted Extraction can be effective. Using a lower temperature (e.g., 30-40°C) during this process helps preserve integrity. One study on similar compounds achieved good yields at 80°C, but you should test lower temperatures first for this compound [2].
  • Key Control: Keep the extraction time as short as possible while maintaining efficiency.

2. UHPLC-MS Analysis for Identification and Monitoring This technique is highly effective for separating and identifying compounds like this compound in complex mixtures [1].

  • Column: ACQUITY HSS T3 (100 mm × 2.1 mm, 1.8 µm)
  • Mobile Phase: 0.1% aqueous formic acid (A) and acetonitrile (B)
  • Gradient: Use a tailored gradient elution program.
  • Column Temperature: 35°C is a suitable starting point [1].
  • Detection: UHPLC-Q-Exactive Orbitrap-MS in negative ion mode is ideal for accurate identification and detecting potential degradation products.

3. Forced Degradation Studies Forced degradation involves stressing a sample under more severe conditions to understand its degradation pathways [3]. This helps in developing a stability-indicating method.

  • Acidic/Basic Stress: Expose the sample to mild acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) conditions at room temperature for a short time (e.g., 1-2 hours). Neutralize immediately before analysis.
  • Oxidative Stress: Treat with a low concentration of hydrogen peroxide (e.g., 0.1-3%) at room temperature.
  • Thermal Stress: Incubate the solid powder and/or solution at an elevated temperature (e.g., 40-60°C).
  • Photostability: Expose the sample to UV and visible light according to ICH guidelines. After each stress test, analyze the sample using the UHPLC-MS method above. A good method will effectively separate this compound from its degradation products.

Troubleshooting Guide & FAQs

Why is my this compound peak area decreasing in UHPLC analysis? This is a direct sign of degradation. Systematically check your workflow:

  • Sample Storage: Ensure samples are stored at -20°C or -80°C in the dark.
  • Solvent pH: Verify that the pH of your solvents is consistent and not extreme.
  • Instrument Carryover: Check for contamination or adsorption in the UHPLC system. Use a needle wash and ensure the autosampler temperature is cool (e.g., 4-10°C).

How can I distinguish this compound from its degradation products? Use High-Resolution Mass Spectrometry (HRMS). This compound will have a specific mass and fragmentation pattern. Degradation products will have different retention times and mass spectra. Look for new peaks appearing in your chromatogram over time or after stress.

What is the best way to store a stock solution of this compound?

  • Prepare the solution using a stable, pure solvent system (e.g., methanol with a stabilizer like 0.1% formic acid).
  • Aliquot into small, single-use vials to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -80°C in amber vials.

The following workflow diagram outlines the core experimental process for preparing and analyzing this compound samples, incorporating key steps to minimize degradation.

YuankaninWorkflow node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light_grey node_light_grey node_white node_white start Start: Plant Material extract Gentle Extraction (0.1% Formic Acid/Acetonitrile, Low Temp, Ultrasonic Assist) start->extract  Key: Minimize  Processing Time prep Sample Preparation (Aliquot, Protect from Light) extract->prep  Avoid pH Shocks,  Temperature Spikes store Cold Storage (-80°C, Amber Vials) prep->store  Single-Use Aliquots analyze UHPLC-MS Analysis (35°C Column Temp, Stable Solvents) store->analyze  Thaw Immediately  Before Use monitor Monitor for Degradation (Peak Area, New Peaks in HRMS) analyze->monitor monitor->store  Signs of Degradation  Found: Review Protocol end Stable Sample Data monitor->end  Data is Stable

Decision Framework for Degradation Issues

If you detect degradation, use this logic to diagnose the problem. The diagram below helps visualize the troubleshooting path.

TroubleshootingTree node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white problem Problem: Decreasing this compound Peak step1 Is degradation occurring in the stock solution or only in vials? problem->step1 step2 Is degradation happening during analysis (on the UHPLC system)? step1->step2  Not in Stock action1 Action: Review Stock Solution - Solvent stability - Freeze aliquots at -80°C - Use amber vials step1->action1  In Stock Solution step3 Is the degradation product-free acid or a glycoside? step2->step3  No action2 Action: Check Instrument - Autosampler temperature (4°C) - Solvent pH and composition - System carryover step2->action2  Yes action3 Likely Cause: Hydrolysis Action: Review protocol for: - Extreme pH conditions - High-temperature steps - Enzymatic activity step3->action3  Free Acid action4 Likely Cause: Oxidation or Photodegradation Action: Use inert atmosphere and protect from light step3->action4  Glycoside

Key Recommendations Summary

To effectively minimize this compound degradation in your samples, focus on these core strategies:

  • Control the Environment: Strictly manage temperature (prefer cold storage and gentle heating), pH (use buffered, mild acidic conditions), and light exposure (use amber glassware) at all stages [2] [1].
  • Validate Your Methods: Conduct forced degradation studies to understand how this compound breaks down and confirm that your analytical method can distinguish it from its degradation products [3].
  • Systematic Troubleshooting: If degradation occurs, follow a logical process to isolate the problem to either storage, preparation, or the analytical system itself.

References

optimizing Yuankanin ionization in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin and Ionization Method Selection

This compound is a flavonoid glycoside identified in traditional Chinese medicine preparations like the Zushima tablet [1]. The core challenge in ionizing such compounds lies in their chemical structure, which combines a polar sugar moiety with a less polar flavonoid aglycone.

For flavonoids and their glycosides, Electrospray Ionization (ESI) in negative ion mode is often the most effective choice [2] [3]. This "soft" ionization technique is well-suited for polar and thermally labile molecules that are commonly analyzed with Liquid Chromatography (LC-MS).

  • Why ESI? ESI efficiently ionizes molecules that are already pre-charged in solution or can easily gain or lose a proton. Flavonoid glycosides often ionize well in negative mode by deprotonation (-H⁺) of their phenolic hydroxyl groups [4].
  • Comparison to Other Techniques: Techniques like APCI are better for less polar, volatile compounds, while MALDI is typically used for larger biomolecules and is less convenient for coupled LC-MS workflows [5] [2]. ESI's compatibility with LC makes it the logical starting point for this compound.

ESI Source Parameter Optimization

Optimal signal intensity is achieved by carefully tuning the ion source parameters. The table below summarizes key parameters and their recommended optimization strategies.

Parameter Recommended Starting Point / Action Rationale & Optimization Goal
Ion Mode Negative Enhanced detection of deprotonated molecules [M-H]⁻ typical for flavonoids [4].
Spray Voltage Adjust between 2.5 - 3.5 kV A stable spray voltage is crucial. Excessive voltage can cause discharge (esp. in negative mode) or analyte fragmentation [4].
Vaporizer Temp. 300 - 400 °C Aids desolvation of LC eluent. Should be optimized for the specific mobile phase composition.
Sheath & Aux Gas Adjust between 30 - 60 (arbitrary units) Nitrogen gas flows help stabilize the spray and assist in desolvation of the droplets [4].
Capillary Temp. 250 - 350 °C Final step to ensure ions are fully desolvated before entering the mass analyzer.
S-Lens RF Level ~50% (instrument specific) Focuses the ion beam into the mass analyzer for improved signal transmission.

A critical step is to use an infusion experiment to fine-tune these parameters: directly introduce a standard solution of this compound (if available) into the MS, bypassing the LC system, to rapidly find the optimal settings for each parameter.

Troubleshooting Common ESI Workflow Problems

Here are solutions to common issues you might encounter when analyzing this compound.

  • Low or No Signal for this compound

    • Confirm Polarity: Ensure the instrument is set to negative ion mode.
    • Check Mobile Phase: Use volatile additives like 0.1% formic acid or ammonium acetate. Avoid non-volatile salts and phosphates, which cause ion suppression and instrument contamination [4].
    • Source Contamination: Clean the ion source and sampling cone. Contamination is a common cause of sensitivity loss.
  • High Background Noise or In-Source Fragmentation

    • Adjust Voltages: High fragmentor/cone voltages can cause in-source fragmentation. Gradually lower this voltage to preserve the molecular ion [4].
    • Optimize Gas & Temp.: Increase the drying gas flow and temperature to improve desolvation, which can reduce chemical noise.
  • Signal Instability (Drifting)

    • Check LC Flow Rate: Ensure the LC flow is stable and compatible with your ion source (e.g., standard ESI sources typically work best with 0.2-0.4 mL/min).
    • Inspect Spray Stability: Verify the ESI needle is not clogged and is positioned correctly relative to the inlet.

Proposed Analytical Workflow for this compound

Based on a study that successfully identified this compound, the following LC-MS conditions provide a robust starting point for your method development [6].

G Start Sample Preparation LC LC Separation Start->LC MS1 MS Analysis (Full Scan) LC->MS1 Data1 Identify [M-H]⁻ Ion MS1->Data1 MS2 MS/MS Fragmentation Data1->MS2 Data2 Obtain Fragment Spectrum MS2->Data2 End Confirm Identity Data2->End

  • Chromatography:

    • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)
    • Mobile Phase: (A) 0.1% Formic acid in water / (B) 0.1% Formic acid in acetonitrile
    • Gradient: 15% B to 30% B (0-6 min), then to 70% B (6-12 min), followed by a wash at 100% B.
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 35 °C [6]
  • Mass Spectrometry:

    • Ionization: ESI, Negative mode
    • Scan Mode: Begin with a full scan (e.g., m/z 100-1500) to locate the [M-H]⁻ ion.
    • Fragmentation: Use data-dependent or targeted MS/MS on the [M-H]⁻ ion to obtain characteristic fragment patterns for confirmation.

If Problems Persist: Alternative Approaches

If signal quality remains poor after optimizing ESI, consider these alternatives:

  • Atmospheric Pressure Chemical Ionization (APCI): If this compound is relatively non-polar, APCI might be a better option as it is more tolerant of medium-polarity compounds and can be less susceptible to ion suppression from sample matrix [5] [3].
  • Mobile Phase Modification: Adding a small amount of a dopant or modifier, such as 1-2% isopropanol, can lower surface tension and promote a more stable electrospray, potentially boosting signal [4].

References

Yuankanin Analysis and Regulatory Framework

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is a flavonoid diglycoside, specifically a 5-O-glycoside derivative of genkwanin [1]. It has been identified and quantified in chemotaxonomic studies using UPLC-UV with a C18 column and a water-acetonitrile mobile phase with formic acid modification [1].

For method validation, you must follow the International Council for Harmonisation (ICH) guidelines. The table below outlines the core parameters you need to validate for a this compound assay method.

Validation Parameter Description & Purpose Typical Acceptance Criteria (Example for Assay)
Specificity/Selectivity [2] [3] Ability to measure this compound accurately in the presence of other sample components (e.g., impurities, matrix). No interference at the retention time of this compound; Peak purity should pass [3].
Accuracy [2] [3] Closeness of measured value to the true value. % Recovery: 98.0% - 102.0% [3].
Precision [2] [3] Closeness of a series of measurements under the same conditions. % RSD (Repeatability): NMT 2.0% for 6 replicates [3].
Linearity [2] [3] Ability to obtain results proportional to analyte concentration. Correlation coefficient (r): ≥ 0.99 [3].
Range [2] [3] Interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity. Typically 80-120% of the test concentration for an assay [3].
Limit of Detection (LOD) [2] [3] Lowest amount of this compound that can be detected. Signal-to-noise ratio ≥ 3:1 (visual evaluation) [3].
Limit of Quantification (LOQ) [2] [3] Lowest amount of this compound that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10:1; Accuracy 70-130% and RSD ≤ 15% at LOQ level [3].
Robustness [2] [3] Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temp, flow rate). System suitability criteria are met despite variations.

Experimental Workflow for Method Validation

The following diagram illustrates the key stages in developing and validating an analytical method for this compound.

Start Start: Method Development A Define Method Scope and Objective Start->A B Develop Chromatographic Conditions (Column: C18, Mobile Phase: Water/Acetonitrile) A->B C Prepare Solutions (Standard, Sample, Placebo) B->C D Perform Specificity Study C->D E Validate Method Parameters D->E P1 • Acid/Base Hydrolysis • Oxidation • Heat • Light D->P1 Forces degradation samples F Document in Validation Report E->F P2 • Linearity & Range • Accuracy & Precision • LOD/LOQ • Robustness E->P2 Key parameters End Implement Routine QC F->End

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might face during this compound analysis.

Q1: The this compound peak co-elutes with another compound. How can I improve the separation?

  • Check Specificity: Ensure you have tested the method with a placebo and forced degradation samples (acid/base, oxidation, heat, light) to confirm the peak is pure and unaffected [3].
  • Adjust Chromatography: Fine-tune the mobile phase gradient. A study on complex mixtures used a 20-minute gradient from 15% to 100% organic phase for good separation of multiple components [4]. Consider adjusting the column temperature or trying a different C18 column brand.

Q2: The this compound standard solution is unstable. What can I do?

  • Review Solvent: Standard solutions of sensitive compounds like flavonoids and pyrone derivatives can degrade or isomerize in aqueous or alcoholic solvents [5].
  • Troubleshooting Steps:
    • Prepare fresh stock solutions in a non-alcoholic solvent like acetonitrile.
    • Prepare working standards daily and keep them in an autosampler at low temperatures (e.g., 4-10°C).
    • Conduct solution stability studies as part of method validation to establish the expiry time for your standards and samples [3].

Q3: The method fails system suitability for precision. What should I check?

  • Follow this troubleshooting workflow:

Start Precision RSD Too High A Check Instrument Performance (e.g., pressure, baseline noise) Start->A B Verify Standard Preparation (weighing, dilution, solution homogeneity) A->B C Inspect Chromatographic Conditions (column aging, mobile phase pH, flow rate) B->C D Check for Carryover (inject blank between standards) C->D End System Suitability Passed D->End

References

Yuankanin recovery improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Yuankanin

Here is a summary of the key details I found, which may serve as a starting point for your research:

Aspect Available Information
Chemical Nature A genkwanin-5-bioside; the sugar part is composed of xylose and glucose [1].
Molecular Formula C₂₇H₃₀O₁₄ [1].
Source Plants Can be extracted from plants in the Thymelaeaceae family, such as Gnidia involucrata, Daphne feddei, and Daphne gnidium [1]. Also identified in Korean Daphne and Wikstroemia species [2].
Extraction Context Mentioned in a patent for a compound oral liquid, but the described method is for a mixture of American ginseng and schisandra, not this compound-specific [3].

A General Workflow for Natural Product Extraction

Based on common laboratory practice for extracting plant metabolites, here is a generalized workflow. You can use this as a conceptual framework and fill in the specific parameters (e.g., solvent ratios, time, temperature) from the literature you find.

start Plant Material (Thymelaeaceae spp.) step1 Drying & Pulverization start->step1 step2 Solvent Extraction step1->step2 step3 Filtration & Concentration step2->step3 step4 Crude Extract Analysis step3->step4 step5 Purification (e.g., Column Chromatography) step4->step5 step6 This compound-Enriched Fraction step5->step6 end Identification & Quantification (e.g., UPLC-UV, MS) step6->end param1 Particle Size param1->step1 param2 Solvent Type & Concentration param2->step2 param3 Temperature & Time param3->step2 param4 Stationary/Mobile Phase param4->step5

References

addressing Yuankanin matrix effects

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects?

In analytical chemistry, a matrix effect is defined as the combined effect of all components of the sample other than the analyte on the measurement of the quantity. If a specific component causing an effect can be identified, it is referred to as an interference [1].

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects most commonly manifest as ion suppression or ion enhancement in the ionization source. This occurs when other molecules in the sample co-elute with your target analyte, altering its ionization efficiency and leading to inaccurate quantitative results. This can adversely affect method reproducibility, linearity, selectivity, accuracy, and sensitivity [2] [1] [3].

How to Evaluate Matrix Effects

There are several established methods to evaluate the presence and severity of matrix effects. The table below summarizes three key techniques [3].

Method Name Type of Assessment Brief Description Primary Use
Post-Column Infusion [3] Qualitative A standard is infused post-column into the MS while a blank sample extract is injected. The chromatogram shows zones of ion suppression/enhancement. Early method development; assessing sample preparation.
Post-Extraction Spike [3] Quantitative A blank matrix is extracted, then spiked with analyte. Its response is compared to a neat standard in solvent. Provides a Matrix Factor (MF). Method validation; quantitative ME assessment for a specific level.
Slope Ratio Analysis [3] Quantitative The slope of the calibration curve in the matrix is compared to the slope in a pure solvent. Provides a quantitative measure over a concentration range. Method validation; robust quantitative ME assessment.

The following workflow diagram illustrates the decision path for evaluating and addressing matrix effects, integrating the methods described above.

Start Start: Suspected Matrix Effect Assess Assess Matrix Effects Qualitatively Start->Assess PCE Perform Post-Column Infusion Experiment Assess->PCE Identify Identify retention time zones of suppression/enhancement PCE->Identify Decision1 Is the matrix effect significant in critical retention windows? Identify->Decision1 Quantify Quantify Matrix Effects Decision1->Quantify Yes Method2 Use Post-Extraction Spike or Slope Ratio Method Quantify->Method2 Calculate Calculate Matrix Factor (MF) MF = 1: No effect MF < 1: Suppression MF > 1: Enhancement Method2->Calculate Decision2 Is Matrix Factor (MF) within acceptable limits? Calculate->Decision2 Action Define Mitigation Strategy Decision2->Action No EndOK Effect Managed Proceed with Analysis Decision2->EndOK Yes Compensate Compensate for Effect Action->Compensate Minimize Minimize Effect Action->Minimize IS Use Isotope-Labeled Internal Standard Compensate->IS MMC Use Matrix-Matched Calibration Compensate->MMC Cleanup Optimize Sample Clean-up Procedure Minimize->Cleanup Chrom Improve Chromatographic Separation Minimize->Chrom IS->EndOK MMC->EndOK Cleanup->EndOK Chrom->EndOK

Strategies to Overcome Matrix Effects

Once you have identified and quantified matrix effects, you can implement strategies to manage them. The general approach involves deciding whether to minimize or compensate for the effect [3].

Strategy 1: Minimize the Effect

This approach focuses on physically removing or separating the interfering compounds before they reach the mass spectrometer.

  • Improve Sample Clean-up: Employ more selective extraction techniques beyond simple protein precipitation. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be optimized to remove specific phospholipids or salts known to cause interference [3].
  • Optimize Chromatographic Separation: Adjust the LC method (e.g., mobile phase, gradient, column type) to shift the retention time of your analyte away from the region where matrix interferences elute. Even a small shift can significantly reduce co-elution [1] [3].
  • Dilute the Sample: If method sensitivity allows, diluting the sample can reduce the concentration of interfering compounds to a level where they no longer significantly impact ionization [3].
  • Use a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) because ionization occurs in the gas phase rather than in the liquid droplets [3].
Strategy 2: Compensate for the Effect

This approach uses calibration techniques to account for the matrix effect rather than removing it.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold-standard method. The SIL-IS has nearly identical chemical and chromatographic properties to the analyte, so it experiences the same matrix effect. By correcting the analyte response based on the SIL-IS response, you can effectively compensate for ionization suppression or enhancement [3].
  • Matrix-Matched Calibration: Prepare your calibration standards in the same blank matrix as your samples (e.g., blank plasma). This ensures that the standards experience the same matrix effects as the samples. This method requires the availability of a clean, analyte-free matrix [3].
  • Standard Addition: For particularly difficult matrices where a blank is unavailable, the method of standard addition can be used. Known amounts of the analyte are added directly to the sample, and the response is extrapolated to determine the original concentration. This method is more labor-intensive but can be very effective [1].

Frequently Asked Questions (FAQs)

Q: My matrix spike recovery is out of acceptable limits, but my laboratory control sample is fine. What does this mean? A: This is a classic indicator of a sample-specific matrix effect. The laboratory control sample (in a clean matrix) shows that the instrument and method are working correctly. The poor recovery in the matrix spike indicates that something in that specific sample is interfering with the accurate quantification of your analyte [1].

Q: Are certain analytical techniques more prone to matrix effects? A: Yes. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is particularly susceptible to matrix effects. Techniques like Gas Chromatography (GC) or methods using Atmospheric Pressure Chemical Ionization (APCI) are generally less prone, though not immune [3].

Q: I don't have a stable isotope-labeled standard. What are my options? A: If a SIL-IS is not available, your best options are to use matrix-matched calibration (if a blank matrix is available) or to invest significant effort in minimizing the effect through optimized sample clean-up and chromatography. A structurally similar analog compound can sometimes be used as an internal standard, but it may not compensate for the effect as effectively as a SIL-IS [3].

I hope this technical guide provides a solid foundation for you to address matrix effects in your experiments with Yuankanin.

References

Chemical Identity and Sources of Yuankanin

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin is a flavonoid compound found in specific medicinal plants. The table below summarizes its basic information and origin.

Property Details
IUPAC Name (Tentative) 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)- [1]
Molecular Formula C₂₇H₃₀O₁₄ [1]
Primary Identified Sources Millettia speciosa (root/rhizome) [1], Zushima Tablet (Traditional Chinese Medicine for rheumatoid arthritis) [2]

Analytical Methods for Identification

The primary technique for identifying and characterizing this compound in complex plant extracts is Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap-MS) [1].

Key Experimental Protocol:

  • Chromatography:
    • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [3] [1].
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile [3] [1].
    • Gradient Elution: A multi-step program increasing the proportion of mobile phase B from 15% to 100% over 18 minutes [3].
    • Temperature: 35°C [1].
  • Mass Spectrometry:
    • Data is acquired in both positive and negative ion modes to capture a wide range of compounds [3].
    • The high mass accuracy of the Orbitrap analyzer allows for tentative identification by matching the measured mass to a theoretical molecular formula [1].

The following diagram illustrates the typical workflow for identifying flavonoids like this compound from a plant sample.

G Workflow for Flavonoid Identification in Plant Extracts start Plant Material Collection p1 Sample Preparation (Solvent Extraction, Filtration) start->p1 p2 UHPLC Separation p1->p2 p3 High-Resolution MS Analysis (Orbitrap) p2->p3 p4 Data Processing p3->p4 p5 Tentative Identification (Mass/Fragment Matching) p4->p5 p6 Quantitative Analysis (If reference standard available) p5->p6

Challenges in Direct Comparison

A direct, data-driven comparison of this compound's "performance" (e.g., bioavailability, antioxidant capacity) against other flavonoids is not currently possible based on the searched literature. The main challenges include:

  • Lack of Comparative Bioactivity Data: While this compound is noted as a component in medicines with anti-inflammatory effects [2], specific quantitative data on its potency, IC₅₀ values, or mechanism of action relative to well-known flavonoids like quercetin or genkwanin [4] is not available in the searched results.
  • Absence in Broader Flavonoid Studies: Large-scale studies that systematically compare the physicochemical properties, antioxidant activities, or intake assessment methods of flavonoids often do not include this compound as a specific subject [5] [6] [7].

Research Directions and Alternatives

To proceed with your analysis, you may consider the following approaches:

  • Focus on Structural Analogs: Compare this compound's structure to more common flavonoids. Its identity as a glycoside (linked to sugar molecules) [1] is a key feature. You could compare it with other flavonoid glycosides (like rutin) versus aglycones (like quercetin), as the glycosylation significantly impacts solubility and bioavailability [5] [6].
  • Investigate Broader Subclasses: this compound can be studied as a representative of the flavone subclass. You can find robust comparative data on the general behavior of flavones versus other subclasses like flavonols, flavanones, or isoflavones in areas such as antioxidant capacity or metabolic pathways [8] [6].

References

Biological Activities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Yuankanin's activities are often linked to its parent compound, genkwanin. The following table summarizes the key experimental findings from recent studies.

Biological Activity Experimental Model Dosage/Concentration Key Findings & Quantitative Data Source Compound
Anti-diabetic [1] Diet-induced obese (DIO) mice 130 mg/kg body weight (PNe extract) Improved insulin sensitivity; Reduced fasting insulin; Increased glucose uptake in inguinal white adipose tissue (iWAT) Phaleria nisidai leaf extract (contains Genkwanin glycosides)
Anti-diabetic Mechanism [1] 3T3-L1 adipocytes (mouse) 200 µg/mL (PNe extract) Increased insulin-independent glucose uptake by ~30%; Upregulated GLUT1 protein expression Phaleria nisidai leaf extract (contains Genkwanin glycosides)
Stimulates ANP Secretion [2] Perfused beating rabbit atria 200 µg/mL (Daphne genkwa extract) Increased atrial natriuretic peptide (ANP) secretion; Positive inotropic effect Daphne genkwa extract (contains this compound)

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the detailed methodologies from the cited studies.

  • Anti-diabetic Activity and Mechanism Study [1]

    • Extract Preparation: A leaf decoction of Phaleria nisidai was prepared and freeze-dried to create the extract (PNe).
    • In Vivo Model: Diet-induced obese (DIO) male mice were used. After 12 weeks on a high-fat diet (HFD), mice were divided into groups receiving either a control HFD or an HFD supplemented with PNe (130 mg/kg body weight) for 5 weeks. Insulin sensitivity was assessed using an insulin tolerance test.
    • Glucose Uptake Tracing: In a separate experiment, 14C-2-deoxyglucose was injected into mice. Tissues like skeletal muscle and adipose depots were collected to measure accumulated phospho-deoxyglucose, indicating glucose uptake.
    • In Vitro Model: Immortalized murine white (3T3-L1) and brown adipocytes were differentiated. Cells were treated with PNe (200 µg/mL) for 3 days. Glucose uptake was measured using 14C-2-deoxyglucose, and GLUT1 protein levels were analyzed via western blotting.
  • ANP Secretion Assay [2]

    • Extract Preparation: A water extract of Sibjotang (which contains Daphne genkwa as a component) was prepared by boiling the herbal mixture, filtering, and freeze-drying.
    • Ex Vivo Model: The left atria were isolated from rabbits and perfused in an organ chamber. The atria were electrically stimulated.
    • Experimental Procedure: After a stabilization period, the atrial preparation was perfused with the extract of Daphne genkwa (200 µg/mL). Perfusate was collected at 2-minute intervals to measure ANP secretion. Atrial pressure and stroke volume were continuously monitored.

Signaling Pathway for Anti-diabetic Activity

The diagram below illustrates the proposed mechanism by which this compound, via its source plant extract, enhances glucose uptake in adipocytes.

Yuankanin_Glucose_Pathway Proposed Anti-diabetic Mechanism of this compound's Source Extract PNe PNe Extract (Contains this compound) PKC PKC Activation PNe->PKC Triggers ERK ERK1/2 PKC->ERK Activates GLUT1_Expr GLUT1 Gene Expression ↑ ERK->GLUT1_Expr Upregulates GLUT1_Prot GLUT1 Protein Levels ↑ GLUT1_Expr->GLUT1_Prot Leads to GLUT1_PM GLUT1 Translocation to Plasma Membrane GLUT1_Prot->GLUT1_PM Enhances Glucose_Uptake Basal Glucose Uptake ↑ GLUT1_PM->Glucose_Uptake Results in

Research Context and Notes

  • Compound Source and Relationship: this compound is a flavonoid glycoside, specifically a genkwanin-5-bioside composed of the aglycone genkwanin and a sugar moiety of xylose and glucose [3] [4]. It is naturally found in plants of the Thymelaeaceae family, such as Gnidia involucrata, Daphne genkwa, and Phaleria nisidai [3] [4] [2].
  • Activity in Context: The direct biological activities are often reported in studies using plant extracts containing this compound and other genkwanin glycosides [1] [2]. The anti-diabetic effects are particularly attributed to this class of compounds, with the aglycone genkwanin itself showing efficacy comparable to metformin in improving insulin resistance in mouse models [1].
  • Taxonomic Note: There is an ongoing taxonomic debate regarding the placement of some source plants like Daphne genkwa, which is sometimes classified under Wikstroemia [3]. This is important to note when searching for related literature.

Most current research focuses on the bioactivity of plant extracts containing this compound. Further investigation is needed to isolate the effects of this compound itself and fully validate its direct molecular targets and signaling pathways.

References

Comparative COX Inhibition of Common NSAIDs and Diclofenac Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from a 2024 study that evaluated the COX inhibition rates of various NSAIDs at their maximum plasma concentration (Cmax) after clinical doses. It also includes specific inhibitory concentration (IC) data for different formulations of diclofenac sodium [1].

Table 1: COX Inhibition at Clinical Doses (2024 Data)

Drug / Formulation Clinical Dose COX-1 Inhibition at Cmax COX-2 Inhibition at Cmax Key Findings
Diclofenac Sodium (Oral) 25 mg Exceeds IC₈₀ Nearly complete inhibition High incidence of gastrointestinal disorders [1]
Diclofenac Sodium (Suppository) 50 mg Exceeds IC₈₀ Nearly complete inhibition High incidence of gastrointestinal disorders [1]
Diclofenac Sodium Systemic Patch (DSSP) Repeated doses (100 cm²) Below IC₈₀ Above IC₈₀ Analgesic effect with lower GI risk [1]
Celecoxib 100 mg Not Specified Below 50% Lower inhibition at this dose [1]
Celecoxib 200 mg Not Specified Above 50% Effective COX-2 inhibition [1]
Ibuprofen 200 mg Not Specified Above 50% Effective COX-2 inhibition [1]
Flurbiprofen 50 mg Not Specified Above 50% Effective COX-2 inhibition [1]
Etodolac 300 mg Not Specified Above 50% Effective COX-2 inhibition [1]

Table 2: IC₅₀ Values from Various Studies (for Context)

Compound Name IC₅₀ for COX-2 Source/Study Context
WE-4 (Aurone Derivative) 0.22 µM Synthetic compound in preclinical evaluation (2024) [2]
Celecoxib 0.05 µM Selective COX-2 inhibitor (2024) [2]
Compound 3 (Sclerotiorin Derivative) Inhibits 70.6% of COX-2 activity* Marine natural product derivative (2020) [3]
Indomethacin Inhibits 78.9% of COX-2 activity* Positive control in same study (2020) [3]

Note: Values marked with an asterisk () are inhibition percentages at a single concentration, not traditional IC₅₀ values.*

Experimental Protocol for COX Inhibition Assays

The 2024 study utilized a human whole blood assay, which is considered a clinically relevant method for evaluating COX inhibition because it reflects the physiological environment in which the drugs act [1] [4]. Below is a workflow diagram of this methodology.

G Start Collect Whole Blood (Healthy Volunteers) A Prepare Drug Solutions (Dissolve in DMSO) Start->A B Incubate Blood with Drug A->B C Stimulate with LPS (For COX-2 Assay Only) B->C COX-2 Path D Incubate at 37°C for 1h B->D COX-1 Path C->D E Centrifuge to Collect Supernatant D->E F Quantify Prostaglandins (Thromboxane B2 for COX-1 or PGE2 for COX-2 via ELISA) E->F G Calculate % Inhibition vs. Control F->G End Determine IC₅₀ and Inhibition at Cmax G->End

Key Methodological Details:

  • Blood Collection: Blood was drawn from healthy volunteers who had not taken any medication for at least one week. For the COX-1 assay, no anticoagulant was used (allowing blood to clot), while heparinized blood was used for the COX-2 assay [1].
  • COX-2 Induction: The COX-2 enzyme was specifically induced by adding lipopolysaccharide (LPS) to the heparinized blood samples [1].
  • Detection Method: The production of thromboxane B2 (TXB2) was measured as a marker for COX-1 activity, and prostaglandin E2 (PGE2) was typically measured for COX-2 activity, using an Enzyme-Linked Immunosorbent Assay (ELISA) [1].
  • Data Analysis: Logistic regression analysis was used to calculate the drug concentration that inhibits 50% or 80% of enzyme activity (IC₅₀ and IC₈₀). The inhibition rates were then calculated based on the known maximum plasma concentration (Cmax) achieved by clinical doses of each drug [1].

Key Insights on COX Inhibition

To better understand the data in the tables, it is helpful to visualize the fundamental mechanism of action of NSAIDs and the rationale behind developing selective inhibitors.

G AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) PG_Good Cytoprotective PGs (Gastric Mucosa, Platelets) PGH2->PG_Good PG_Bad Inflammatory PGs (Pain, Fever, Swelling) PGH2->PG_Bad COX1->PGH2 COX2->PGH2 NSAID Non-Selective NSAID NSAID->COX1 Inhibits NSAID->COX2 Inhibits Inhibitor_S Selective COX-2 Inhibitor Inhibitor_S->COX2 Selectively Inhibits

The goal of modern NSAID development is to create drugs that maximally inhibit COX-2 (for efficacy) while minimally inhibiting COX-1 (to reduce side effects). The data for the diclofenac sodium systemic patch (DSSP) in Table 1 is a practical example of this principle, showing effective COX-2 inhibition with significantly reduced COX-1 inhibition [1].

References

Therapeutic Efficacy Evaluation of Genkwanin

Author: Smolecule Technical Support Team. Date: February 2026

Genkwanin (GE) is a flavonoid identified as a major active compound in the traditional medicine Phaleria nisidai. Recent studies have investigated its potential for improving glucose homeostasis and treating type 2 diabetes [1].

The primary proposed mechanism of action for Genkwanin involves the upregulation of the glucose transporter 1 (GLUT1) in adipose tissue. This facilitates increased basal, insulin-independent glucose uptake into adipocytes, thereby reducing the systemic glucose load and improving overall insulin sensitivity. This process is believed to be mediated through the PKC-ERK1/2 signaling pathway [1].

The table below summarizes key experimental findings from a study on diet-induced obese (DIO) male mice, comparing the effects of a Genkwanin-rich extract (PNe) and the isolated Genkwanin compound against metformin.

Therapeutic Parameter Genkwanin-Rich Extract (PNe) Isolated Genkwanin (GE) Metformin (Control)
Model System Diet-induced obese (DIO) male mice [1] Diet-induced obese (DIO) male mice [1] Diet-induced obese (DIO) male mice [1]
Insulin Sensitivity Improved after 5 weeks of intervention; reduced fasting insulin [1] Improved to a comparable extent as metformin [1] Positive control for improvement [1]
Oral Glucose Tolerance Lower plasma insulin 30min after glucose load (preventive model) [1] Data implied from whole extract and compound efficacy [1] Not specified in provided results
Glucose Uptake in Adipose Tissue Increased in inguinal white adipose tissue (iWAT); trend in brown adipose tissue (iBAT) [1] Mechanism inferred from extract's action [1] Not specified in provided results
Primary Mechanism Upregulation of GLUT1 protein; activation of PKC-ERK1/2 signaling [1] Presumed similar to PNe mechanism [1] Various (e.g., reduced hepatic gluconeogenesis)
In Vitro Glucose Uptake Increased insulin-independent glucose disposal in murine and human adipocytes [1] Triggered glucose disposal into adipocytes [1] Not specified in provided results

Experimental Protocols for Key Studies

To ensure reproducibility, here are the methodologies for the critical experiments cited in the evaluation:

  • In Vivo Efficacy Study (DIO Mouse Model)

    • Animal Model: Male mice were rendered obese and insulin-resistant through a 12-week high-fat diet (HFD) feeding period [1].
    • Intervention: After the initial period, mice were divided into weight-matched groups. The treatment group was fed an HFD enriched with a freeze-dried leaf decoction of Phaleria nisidai (PNe) at a dose of 130 mg/kg body weight. The control group remained on the standard HFD [1].
    • Analysis: After 5 weeks of intervention, insulin sensitivity was assessed via insulin tolerance tests. Fasting insulin levels were measured, and glucose uptake into specific tissues (like iWAT and iBAT) was quantified using 14C-2-deoxyglucose tracing [1].
  • In Vitro Glucose Uptake and Mechanism

    • Cell Culture: immortalized murine white (3T3-L1) and brown adipocyte cell lines were used [1].
    • Treatment: Cells were treated with PNe (200 µg/mL) daily for 3 days [1].
    • Glucose Uptake Measurement: Insulin-stimulated and basal 14C-2-deoxyglucose uptake was measured in the treated adipocytes [1].
    • Protein Analysis: GLUT1 and GLUT4 protein expression levels were analyzed after PNe treatment. The phosphorylation states of AKT (at S473 and T308) and the involvement of the PKC-ERK1/2 pathway were also examined to decipher the signaling mechanism [1].
  • Bioactivity-Guided Fractionation

    • Process: This method was used to identify the active components within the complex PNe extract. The extract was systematically separated into different fractions, and each fraction was tested for the desired bioactivity (e.g., stimulating glucose uptake). The fraction containing the highest activity was further separated and analyzed until the single active compound, Genkwanin and its glycosides, was identified [1].

Genkwanin Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which Genkwanin and its parent extract PNe enhance glucose uptake in adipocytes, based on the experimental findings [1].

Genkwanin_Pathway cluster_stimulus External Stimulus cluster_signaling Intracellular Signaling cluster_outcome Functional Outcome PNe PNe Extract / Genkwanin PKC PKC Activation PNe->PKC GLUT1PM GLUT1 Plasma Membrane Translocation PNe->GLUT1PM Potential Direct Effect ERK ERK1/2 Phosphorylation PKC->ERK GLUT1Expr GLUT1 Gene Expression ERK->GLUT1Expr GLUT1Prot GLUT1 Protein Synthesis GLUT1Expr->GLUT1Prot GLUT1Prot->GLUT1PM GlucoseUptake Increased Basal Glucose Uptake GLUT1PM->GlucoseUptake

Diagram Title: Proposed Genkwanin/PNe Signaling in Glucose Uptake

Key Insights for Researchers

  • Novel Mechanism: Unlike many diabetic therapeutics that target the insulin-dependent GLUT4 transporter, Genkwanin's primary action through the insulin-independent GLUT1 offers a potentially complementary approach to managing hyperglycemia, which could be beneficial for patients with significant insulin resistance [1].
  • Promising Efficacy: The finding that Genkwanin improves insulin resistance to an extent comparable to metformin, a first-line medication, highlights its significant therapeutic potential and justifies further investigation [1].
  • Future Research Directions: Current evidence is primarily from animal and in vitro models. Future work should focus on:
    • Confirming the efficacy and safety of isolated Genkwanin in human clinical trials.
    • Further elucidating the precise molecular interactions within the PKC-ERK1/2 pathway.
    • Exploring potential synergistic effects when used in combination with existing therapies like metformin.

References

Yuankanin synergistic effects with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Genkwanin: The Active Principle of Yuankanin

This compound is a glycoside form of the flavonoid genkwanin. Scientific investigations have identified genkwanin and its glycosides as the major active compounds responsible for the therapeutic effects of certain traditional medicines [1].

Key research highlights for genkwanin include:

  • Source: Identified as a bioactive principle in the leaf extract of Phaleria nisidai [1].
  • Mechanism of Action: Genkwanin facilitates glucose uptake into adipocytes by upregulating the GLUT1 glucose transporter through the PKC-ERK1/2 signaling pathway [1].
  • Therapeutic Potential: In diet-induced obese male mice, genkwanin improved insulin resistance to an extent comparable to the standard anti-diabetic drug, metformin [1].

A Framework for Studying Synergy

While direct data on this compound is limited, established methodologies exist for evaluating compound interactions. The table below summarizes common experimental approaches and computational models used in synergy research.

Method Type Name/Description Key Features Application Example
Experimental ( In Vitro ) XTT Viability Assay Measures cell viability / proliferation; colorimetric readout [2]. Screening shikonin derivatives for cytotoxicity in melanoma cell lines [2].
ApoToxGlo Triplex Assay Simultaneously measures viability, cytotoxicity, and caspase activity (apoptosis) [2]. Pharmacological profiling to confirm apoptosis induction [2].
Caco-2 / HepG2 Co-culture Models intestinal absorption and subsequent liver metabolism [3]. Studying absorption & lipid-lowering effects of polyphenol combinations [3].
Computational MD-Syn AI model using multi-dimensional feature fusion & attention mechanisms to predict synergistic pairs [4]. Prioritizes drug combinations for specific cancer cell lines using chemical and genomic data [4].
Classical Reference Models Includes models like Bliss Independence and Loewe Additivity to define synergy, additivity, or antagonism [5]. Quantifying whether a combination's effect is greater than the expected additive effect [5].

Based on these established methods, here is a proposed experimental workflow you could adapt to investigate this compound's synergistic potential.

cluster_1 Phase 1: Prediction & Design cluster_2 Phase 2: In-Vitro Testing cluster_3 Phase 3: Mechanism of Action cluster_4 Phase 4: Data Synthesis start Study Conception in_silico In-Silico Screening start->in_silico exp_design Experimental Design in_silico->exp_design a1 Use AI models (e.g., MD-Syn) to predict promising this compound drug combinations in_silico->a1 a2 Select partner compounds based on pathway crosstalk (e.g., anti-diabetic drugs) in_silico->a2 mech_study Mechanistic Studies exp_design->mech_study b1 Cell-based assays (XTT, LDH) to measure viability & toxicity on relevant cell lines exp_design->b1 b2 Single-agent vs. combination dose-response matrices exp_design->b2 data_analysis Data Analysis & Validation mech_study->data_analysis c1 Western Blotting to analyze signaling pathways (e.g., PKC-ERK1/2, AKT) mech_study->c1 c2 Gene Expression Analysis (qPCR) of target genes (e.g., GLUT1, PPARγ) mech_study->c2 d1 Calculate Combination Index (CI) using reference models (e.g., Bliss) data_analysis->d1 d2 Validate findings in advanced models (e.g., co-culture systems, animal models) data_analysis->d2

The signaling pathway below illustrates a known mechanism for genkwanin, which could be a primary target for investigating this compound's action and synergy.

PNe Phaleria nisidai Extract (PNe) / Genkwanin PKC PKC Activation PNe->PKC ERK ERK1/2 Phosphorylation PKC->ERK GLUT1Expr ↑ GLUT1 Expression ERK->GLUT1Expr GLUT1Trans GLUT1 Translocation to Plasma Membrane GLUT1Expr->GLUT1Trans Glucose ↑ Basal Glucose Uptake GLUT1Trans->Glucose Outcome Improved Systemic Glucose Homeostasis Glucose->Outcome

Research Directions and Potential Partners

Given genkwanin's mechanism, you can design targeted synergy studies. The table below suggests potential research directions and partner compounds based on its known biological activity.

Research Direction Potential Synergistic Partner Rationale for Combination
Type 2 Diabetes / Insulin Resistance Metformin Genkwanin (GE) showed comparable efficacy to metformin; combining an insulin-sensitizer (metformin) with a compound that enhances basal glucose uptake (GE) could provide dual-action therapy [1].
Type 2 Diabetes / Insulin Resistance GLP-1 Receptor Agonists Combining a systemic glucose-lowering agent with one that enhances adipose-specific glucose uptake could improve efficacy and potentially reduce side effects [1] [5].
Hyperlipidemia Catechin / Cyanidin-3-O-Glucoside Polyphenol combinations (e.g., C3G-catechin) show synergistic hypolipidemic effects. This compound/Genkwanin could be tested in similar models for lipid metabolism [3].
Oncology Shikonin Derivatives & Standard Chemotherapeutics Shikonin derivatives induce apoptosis & cell cycle arrest. Combining with other natural products (like this compound) targeting different pathways could enhance efficacy and overcome resistance [2] [6].

References

How to Approach Yuankanin Biomarker Validation

Author: Smolecule Technical Support Team. Date: February 2026

To establish Yuankanin's biomarker potential, you would typically follow a structured development and validation pathway. The general principles and stages involved are summarized below.

Stage Primary Goal Key Activities & Considerations
Discovery & Qualification Identify & initially link biomarker to biological process [1]. Identify biomarker; establish preliminary scientific link to a physiological or disease process.
Assay Development & Optimization Create a reliable method to measure the biomarker [2]. Develop a reproducible assay (e.g., immunoassay, mass spectrometry); secure consistent reagents, certified standards, and a suitable control matrix [2].
Analytical Method Validation Prove the assay is reliable for its intended purpose [1] [2]. Assess selectivity, sensitivity, precision, accuracy, and analyte stability. A "fit-for-purpose" approach is recommended, where validation rigor increases with the biomarker's application [2].
Clinical Validation Establish the biomarker's link with clinical endpoints [1]. Conduct studies to link biomarker measurement to patient feel, function, or survival. This evidentiary process is known as biomarker qualification [1].

A Framework for Biomarker Validation

The following workflow diagrams the key phases and decision points in the biomarker validation process, from initial discovery to clinical application.

Discovery Discovery Identify potential biomarker Qualification Qualification Link biomarker to biological process Discovery->Qualification Verification Verification Initial confirmation in biological models Qualification->Verification Research_Assay_Optimization Research Assay Optimization Develop reliable measurement method Verification->Research_Assay_Optimization Analytical_Validation Analytical Validation Assess assay performance (selectivity, precision, accuracy) Research_Assay_Optimization->Analytical_Validation Clinical_Validation Clinical Validation Link biomarker to clinical endpoints Analytical_Validation->Clinical_Validation Commercialization Commercialization Regulatory approval & clinical use Clinical_Validation->Commercialization

A critical concept in biomarker development is the "fit-for-purpose" approach to method validation [2]. The level of analytical validation required depends on the biomarker's application stage.

Exploratory_Biomarker Exploratory Biomarker Used for early R&D. Minimal validation required. Probable_Valid_Biomarker Probable Valid Biomarker Measured with validated assay; evidence for predictive value but not yet widely accepted. Exploratory_Biomarker->Probable_Valid_Biomarker Known_Valid_Biomarker Known Valid Biomarker Measured with validated assay; widespread consensus on clinical significance. Probable_Valid_Biomarker->Known_Valid_Biomarker

Experimental Protocols for Validation

Should you proceed with laboratory work, here are the core methodologies you would need to establish.

Analytical Method Validation Parameters

For any quantitative assay, key performance characteristics must be validated [2]:

  • Selectivity/Specificity: Ability to accurately measure the analyte in the presence of other components in the sample.
  • Accuracy and Precision: Closeness of measured value to true value (accuracy) and the reproducibility of the measurement (precision).
  • Calibration Curve and Linearity: Relationship between analyte concentration and instrument response.
  • Sensitivity: Lowest concentration that can be reliably measured (Lower Limit of Quantification - LLOQ).
  • Stability: Evaluation of analyte stability under various conditions (e.g., freeze-thaw, long-term storage).
Example: Validation Workflow for an ELISA-based Biomarker

For a protein biomarker like this compound, an ELISA (Enzyme-Linked Immunosorbent Assay) might be developed.

Step1 1. Assay Development Step2 2. Pre-Study Validation Step1->Step2 Finalized protocol & reagents Step1_1 Feasibility studies Reagent procurement & characterization Step1->Step1_1 Step3 3. In-Study Validation Step2->Step3 Validated SOP & performance report Step2_1 Run precision/accuracy batches with QCs Establish stability Step2->Step2_1 Step3_1 Run subject samples with QCs to monitor ongoing performance Step3->Step3_1

Moving Forward with this compound

  • Confirm its identity and source: Clarify the compound's structure and biological source (e.g., Aquilaria spp. [3]).
  • Develop an analytical method: Establish a reproducible assay (like LC-MS or immunoassay) to quantify this compound in biological fluids [2].
  • Apply a fit-for-purpose validation: Formally validate the assay parameters based on the intended stage of research [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

578.16355563 Da

Monoisotopic Mass

578.16355563 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

77099-20-8

Wikipedia

Yuankanin

Dates

Last modified: 02-18-2024
1: Feng J, Yang X. [Constituents from the leaves of Aquilaria sinensis]. Zhongguo Zhong Yao Za Zhi. 2012 Jan;37(2):230-4. Chinese. PubMed PMID: 22737857.
2: Ayers S, Zink DL, Mohn K, Powell JS, Brown CM, Murphy T, Brand R, Pretorius S, Stevenson D, Thompson D, Singh SB. Flavones from Struthiola argentea with anthelmintic activity in vitro. Phytochemistry. 2008 Jan;69(2):541-5. Epub 2007 Oct 17. PubMed PMID: 17923139.
3: Ferrari J, Terreaux C, Sahpaz S, Msonthi JD, Wolfender JL, Hostettmann K. Benzophenone glycosides from Gnidia involucrata. Phytochemistry. 2000 Aug;54(8):883-9. PubMed PMID: 11014283.

Explore Compound Types